5-Bromo-1H-indole-2-carboxylic acid
Description
The exact mass of the compound 5-Bromoindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULOOYNCJDPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291139 | |
| Record name | 5-Bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-19-5 | |
| Record name | 7254-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties, spectral data, synthesis, and applications of 5-Bromo-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science.
Core Chemical and Physical Properties
This compound is a solid organic compound, appearing as a white to light yellow or orange crystalline powder.[1][2] It is a key intermediate in the synthesis of more complex molecules.[3] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.05 g/mol | [2] |
| CAS Number | 7254-19-5 | [2] |
| Appearance | White to light yellow/orange solid/crystalline powder | [1][4] |
| Melting Point | 287-288 °C | [2] |
| Boiling Point (Predicted) | 470.9 ± 25.0 °C | [1][2] |
| Density (Predicted) | 1.838 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.25 ± 0.30 | [1][2] |
| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide | [1] |
| Storage | Recommended at -20°C | [1][2] |
Spectral Data Analysis
| Technique | Expected/Observed Peaks and Rationale |
| ¹H NMR | While direct data is unavailable, the spectrum of its methyl ester provides insight. For the carboxylic acid, one would expect the disappearance of the methyl ester singlet (around 3.95 ppm) and the appearance of a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The aromatic protons on the indole ring would exhibit complex splitting patterns characteristic of the substitution. |
| ¹³C NMR | Based on derivatives, the spectrum is expected to show 9 distinct carbon signals.[1] The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm). The carbon attached to the bromine (C5) would be in the aromatic region, with its chemical shift influenced by the halogen. |
| Infrared (IR) Spectroscopy | A commercial sample's IR spectrum has been noted to conform to its structure.[4] Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a strong C=O stretch (1760-1690 cm⁻¹), a C-O stretch (1320-1210 cm⁻¹), and O-H bending vibrations (1440-1395 and 950-910 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak would be expected at m/z 239/241, reflecting the isotopic pattern of bromine. |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester.
Methodology:
-
Reaction Setup: Ethyl 5-bromoindole-2-carboxylate is dissolved in a mixture of methanol and water.
-
Hydrolysis: The solution is heated to reflux for approximately 30 minutes.
-
Acidification: After cooling the reaction mixture to 40°C, the pH is carefully adjusted to 3-4 by the slow addition of a 10% hydrochloric acid solution. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation: The resulting solid precipitate is collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
Analysis: The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), with purities of ≥96% being achievable.
Below is a graphical representation of the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable scaffold in medicinal chemistry due to the versatile reactivity of the indole ring, the carboxylic acid handle for further derivatization, and the bromine atom which can be used in cross-coupling reactions. It serves as a crucial starting material for the synthesis of various biologically active compounds.[3][5]
Key Application Areas:
-
Enzyme Inhibition: It is a foundational molecule for developing inhibitors of several key enzymes implicated in disease:
-
Matrix Metalloproteinase-13 (MMP-13): Derivatives have been explored for the treatment of arthritic diseases.[6]
-
Indoleamine 2,3-dioxygenase (IDO): Used in the synthesis of inhibitors that have applications in cancer immunotherapy.[6]
-
Factor Xa: A building block for novel anticoagulants.[6]
-
VEGFR-2 and EGFR Tyrosine Kinases: Derivatives have been synthesized and investigated as potential anticancer agents that inhibit angiogenesis and tumor cell proliferation.[7][8]
-
-
Anticancer Agents: It is used to synthesize tubulin polymerization inhibitors, which are a class of anticancer drugs.[6]
-
Metabolic Disease: The scaffold has been used in the preparation of dual PPARγ/δ agonists, which have potential in treating metabolic disorders.[6]
-
Antibacterial Research: The dimeric form of this compound has demonstrated antibacterial activity against Gram-positive bacteria.[3]
The following diagram illustrates the central role of this compound in accessing different classes of therapeutic agents.
Caption: Role as a precursor in drug discovery pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-ブロモインドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Indoles | Ambeed.com [ambeed.com]
- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. 5-Bromoindole-2-carboxylic acid, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 8. goldbio.com [goldbio.com]
A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid (CAS: 7254-19-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its physicochemical properties, detailed synthesis protocols, and its significant role in the development of novel therapeutics.
Core Physicochemical Properties
This compound is a solid, typically appearing as a white to light yellow or orange powder.[1] Its core properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 7254-19-5 | [1][2] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Melting Point | 287-288 °C | [1] |
| Boiling Point | 470.9 ± 25.0 °C (Predicted) | [1] |
| Density | 1.838 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.25 ± 0.30 (Predicted) | [1] |
| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide. | [1] |
| Appearance | White to light yellow to light orange solid/powder. | [1] |
| Storage Temperature | -20°C |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the hydrolysis of its corresponding ethyl ester. Additionally, this compound serves as a crucial starting material for the synthesis of various biologically active derivatives.
Protocol 1: Synthesis of this compound from Ethyl 5-bromoindole-2-carboxylate
This protocol details the hydrolysis of ethyl 5-bromoindole-2-carboxylate to yield the target compound.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
96% Methanol
-
Water
-
10% Hydrochloric acid
Procedure:
-
Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.[3]
-
Heat the mixture to reflux and maintain for 30 minutes.[3]
-
After the reaction is complete, cool the solution to 40 °C.[3]
-
Slowly add 10% hydrochloric acid to adjust the pH to 3-4.[3]
-
Filter the resulting precipitate to collect the solid product.[3]
-
The resulting off-white solid is 5-bromoindole-2-carboxylic acid, with an expected yield of approximately 91%.[3]
Synthesis of this compound.
Protocol 2: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide Derivatives
This protocol outlines a general method for synthesizing hydrazone derivatives from this compound, which are investigated for their anticancer properties.
Materials:
-
This compound
-
Absolute Ethanol
-
Hydrazine hydrate
-
Appropriate substituted benzaldehyde
-
Glacial acetic acid
Procedure:
-
Esterification: Convert this compound to its ethyl ester.
-
Hydrazide formation: Dissolve the ethyl ester in absolute ethanol and add hydrazine hydrate. Reflux the mixture for 9 hours. This yields 5-bromo-1H-indole-2-carbohydrazide.[4]
-
Hydrazone synthesis: To a suspension of the carbohydrazide in ethanol, add the desired para-substituted benzaldehyde and a few drops of glacial acetic acid. Reflux the mixture for 6 hours to yield the final hydrazone derivative.[4]
General synthesis of hydrazone derivatives.
Applications in Drug Discovery and Development
This compound is a versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.
Anticancer Activity
Derivatives of this compound have been extensively studied as potential anticancer agents. These compounds often target key signaling pathways involved in tumor growth and proliferation.
-
EGFR and VEGFR-2 Inhibition: Novel hydrazone and oxadiazole derivatives have been synthesized and shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[5][6] Inhibition of these receptors can lead to cell cycle arrest and apoptosis in cancer cells.[7] Specifically, certain derivatives have demonstrated potent activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[5][7]
Inhibition of EGFR/VEGFR-2 signaling.
Other Therapeutic Targets
Beyond cancer, this indole derivative is a valuable scaffold for developing inhibitors of other important biological targets:
-
Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Utilized in the discovery of indole-based inhibitors for MMP-13, which is implicated in arthritic diseases.[8]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: Serves as a starting material for the synthesis of indolyl ethanones that act as IDO inhibitors, a target in immunotherapy.[8]
-
Factor Xa Inhibitors: Employed in the preparation of cis-diaminocyclohexane derivatives as inhibitors of Factor Xa, a key enzyme in the coagulation cascade.
-
Tubulin Polymerization Inhibitors: Used to synthesize compounds that inhibit tubulin polymerization, a mechanism for anticancer agents.
-
Dual PPARγ/δ Agonists: A reactant in the preparation of dual agonists for Peroxisome Proliferator-Activated Receptors gamma and delta.
-
hFPRL1 Receptor Probes: Involved in the synthesis of chemical probes to study the role of the human formyl peptide receptor-like 1 (hFPRL1) in inflammation.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Store the compound at -20°C in a dry, well-ventilated place.
This in-depth guide highlights the significance of this compound as a pivotal molecule in contemporary chemical and pharmaceutical research. Its versatile structure and reactivity continue to make it an invaluable tool for the development of novel therapeutic agents.
References
- 1. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromoindole-2-carboxylic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 5-Bromo-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this molecule is critical for its application in medicinal chemistry, process development, and formulation. This document compiles available solubility data, details relevant experimental protocols, and presents a typical synthetic workflow.
Core Concepts and Physicochemical Properties
This compound is a heterocyclic building block utilized in the development of a range of therapeutic agents, including inhibitors of MMP-13 and indoleamine 2,3-dioxygenase. Its utility in drug discovery necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| Melting Point | 287-288 °C |
| Appearance | White to off-white solid |
Solubility Data
To provide a reasonable estimation of its solubility behavior, the following table presents experimental data for the closely related parent compound, Indole-2-carboxylic acid , in a range of solvents at various temperatures. It is anticipated that the bromo-substitution at the 5-position will slightly decrease the solubility in polar protic solvents and may slightly increase it in less polar solvents, but the overall trends should be similar.
Table 1: Experimental Solubility of Indole-2-carboxylic Acid in Various Solvents [1]
| Temperature (K) | Water (mol fraction) | Methanol (mol fraction) | Ethanol (mol fraction) | 1-Propanol (mol fraction) | 2-Propanol (mol fraction) | 1-Butanol (mol fraction) | Ethyl Acetate (mol fraction) | Dichloromethane (mol fraction) | Toluene (mol fraction) | 1,4-Dioxane (mol fraction) |
| 278.15 | 0.00018 | 0.0458 | 0.0392 | 0.0331 | 0.0289 | 0.0258 | 0.0215 | 0.0035 | 0.0006 | 0.0102 |
| 283.15 | 0.00021 | 0.0543 | 0.0465 | 0.0393 | 0.0343 | 0.0306 | 0.0255 | 0.0042 | 0.0008 | 0.0121 |
| 293.15 | 0.00029 | 0.0751 | 0.0643 | 0.0543 | 0.0474 | 0.0423 | 0.0353 | 0.0058 | 0.0014 | 0.0168 |
| 303.15 | 0.00041 | 0.1039 | 0.0889 | 0.0752 | 0.0656 | 0.0585 | 0.0488 | 0.0081 | 0.0024 | 0.0233 |
| 313.15 | 0.00057 | 0.1438 | 0.1229 | 0.1040 | 0.0908 | 0.0810 | 0.0676 | 0.0112 | 0.0042 | 0.0322 |
| 323.15 | 0.00078 | 0.1976 | 0.1688 | 0.1428 | 0.1250 | 0.1115 | 0.0931 | 0.0155 | 0.0073 | 0.0446 |
Note: This data is for the parent compound, Indole-2-carboxylic acid, and serves as an estimate.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Two common methods are the Shake-Flask Method and the Synthetic Method.
Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The container is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.
Synthetic Method with Laser Monitoring
This method was employed to generate the data for Indole-2-carboxylic acid presented in Table 1 and is a highly accurate technique.[1]
Methodology:
-
Sample Preparation: A known mass of this compound and a known mass of the solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer.
-
Heating and Dissolution: The solution is heated at a controlled rate while being stirred.
-
Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored by a detector.
-
Saturation Point Determination: As the temperature increases, the solid dissolves. The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.
-
Data Collection: By preparing samples with different solute-to-solvent ratios, a solubility curve as a function of temperature can be constructed.
Synthesis Workflow
This compound is a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a general workflow for the synthesis of a derivative, in this case, an amide.
Caption: A generalized workflow for the synthesis of a 5-Bromo-1H-indole-2-carboxamide derivative.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by several interacting factors. The following diagram illustrates these relationships.
Caption: Key factors determining the solubility of a chemical compound.
This technical guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, experimental determination using the described protocols is recommended. The provided data for the parent compound, Indole-2-carboxylic acid, offers a valuable starting point for solvent selection and process design.
References
Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key synthetic intermediate, 5-Bromo-1H-indole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is essential for the structural elucidation and quality control of this compound in a research and development setting.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | -COOH |
| ~11.8 | s | 1H | N-H |
| ~7.8 | d | 1H | H-4 |
| ~7.4 | dd | 1H | H-6 |
| ~7.2 | d | 1H | H-7 |
| ~7.1 | s | 1H | H-3 |
Note: The predicted values are based on the analysis of similar structures, including indole-2-carboxylic acid and 5-bromoindole derivatives. The exact chemical shifts can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~137 | C-7a |
| ~130 | C-2 |
| ~128 | C-5 |
| ~125 | C-4 |
| ~123 | C-6 |
| ~115 | C-3a |
| ~114 | C-7 |
| ~103 | C-3 |
Note: The predicted values are based on the analysis of 5-bromoindole and indole-2-carboxylic acid. The assignment of quaternary carbons is based on expected chemical shifts.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3400 | Medium | N-H stretch |
| 1760-1690 | Strong | C=O stretch (carboxylic acid) |
| 1600-1585 | Medium-Weak | C=C stretch (aromatic) |
| 1500-1400 | Medium-Weak | C=C stretch (aromatic) |
| 1320-1210 | Strong | C-O stretch |
| 900-675 | Strong | C-H out-of-plane bend (aromatic) |
| 690-515 | Medium-Strong | C-Br stretch |
Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 240/242 | [M]⁺ Molecular ion peak (presence of Bromine isotopes) |
| 196/198 | [M-COOH]⁺ |
| 116 | [M-Br-COOH]⁺ |
Note: The fragmentation pattern is predicted based on the structure of the molecule.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 14 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 200 ppm.
-
Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Mode: ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample scan and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
Sample Preparation (for ESI):
-
A dilute solution of the sample is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
The solution may be further diluted to a final concentration of ~10 µg/mL.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical pathway for structural elucidation.
The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development
Introduction
Brominated indoles, a diverse class of marine-derived natural products and their synthetic analogs, have garnered significant attention in the scientific community for their wide spectrum of potent biological activities. These compounds, characterized by an indole nucleus substituted with one or more bromine atoms, exhibit promising therapeutic potential across various disease areas, including inflammation, cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the core biological activities of brominated indoles, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers, scientists, and drug development professionals in this dynamic field.
The unique chemical properties imparted by bromine substitution, such as increased lipophilicity and altered electronic distribution, often translate to enhanced biological potency and target selectivity compared to their non-halogenated counterparts.[1][2] From the anti-inflammatory properties of compounds isolated from the marine mollusc Dicathais orbita to the anticancer effects of 6-bromoisatin, this guide will delve into the specific activities and underlying molecular mechanisms of these fascinating molecules.
Anti-inflammatory Activity
Brominated indoles have demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Their mechanisms of action often involve the suppression of the nuclear factor kappa B (NFκB) pathway and the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2).[1][3]
Mechanism of Action: Inhibition of the NFκB Signaling Pathway
A crucial mechanism underlying the anti-inflammatory effects of certain brominated indoles is the inhibition of NFκB translocation.[1][4] In lipopolysaccharide (LPS)-stimulated macrophages, compounds like 6-bromoindole and 6-bromoisatin have been shown to significantly reduce the translocation of NFκB to the nucleus.[1][4] This, in turn, downregulates the expression of pro-inflammatory genes, leading to a decrease in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[1][4]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of various brominated indoles.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 5-Bromoisatin | TNFα Inhibition | RAW264.7 | 38.05 | [1] |
| 6-Bromoisatin | NO Inhibition | RAW264.7 | 122.65 | [1] |
| 6-Bromoindole | NO Inhibition | RAW264.7 | 150.01 | [1] |
| Tyrindoleninone | NO Inhibition | RAW264.7 | 157.12 | [1] |
| Isatin (non-brominated) | NO Inhibition | RAW264.7 | 339.8 | [1] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol is based on the methodology for assessing the inhibition of NO production in LPS-stimulated RAW264.7 macrophages.[1][4]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test brominated indoles. The cells are pre-treated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added and incubated for another 10 minutes.
-
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.
Anticancer Activity
Several brominated indoles have emerged as potent anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Brominated indoles such as 6-bromoisatin have been shown to induce apoptosis in colorectal cancer cells (HT29 and Caco-2) by activating caspases 3 and 7.[5] Furthermore, 6-bromoisatin can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[5]
Quantitative Data: Anticancer Activity
The following table presents the cytotoxic activity of selected brominated indoles against human colorectal cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Bromoisatin | HT29 | ~100 | [5][6] |
| 6-Bromoisatin | Caco-2 | ~100 | [5] |
| Tyrindoleninone | HT29 | 390 | [5] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocol: MTT Cell Viability Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the effect of brominated indoles on cancer cell viability.[5]
-
Cell Seeding: Cancer cells (e.g., HT29) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity
Brominated indoles have also been recognized for their antimicrobial properties against a range of pathogenic bacteria. The position and number of bromine atoms on the indole ring can significantly influence their antibacterial efficacy.[2][7]
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of various brominated indole derivatives against pathogenic bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Tulongicin A | Staphylococcus aureus | 1.2 | [8] |
| Dihydrospongotine C | Staphylococcus aureus | 3.7 | [8] |
| 3-benzyl brominated indole | Pseudomonas lachrymans | 2-8 | [9] |
| 3-benzyl brominated indole | Agrobacterium tumefaciens | 2-8 | [9] |
| 3-benzyl brominated indole | Xanthomonas vesicatoria | 2-8 | [9] |
| 4,6-dibromoindole | Candida species | 10-50 | [10] |
| 5-bromo-4-chloroindole | Candida species | 10-50 | [10] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: The brominated indole compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective and Other Activities
Beyond their anti-inflammatory, anticancer, and antimicrobial effects, brominated indoles have shown potential in other therapeutic areas, notably as inhibitors of enzymes relevant to neurodegenerative diseases.
Inhibition of Acetylcholinesterase
Certain brominated indoles, such as barettin and 8,9-dihydrobarettin, have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[11]
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Enzyme | Ki (µM) | Reference |
| Barettin | Electric eel acetylcholinesterase | 29 | [11] |
| 8,9-Dihydrobarettin | Electric eel acetylcholinesterase | 19 | [11] |
Ki: Inhibition constant.
Experimental Workflow: Enzyme Inhibition Assay
Brominated indoles represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their diverse biological activities, spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscore their importance in drug discovery and development. The structure-activity relationships, often linked to the position and degree of bromination, offer a compelling avenue for the design of novel and more potent therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic promise of this remarkable class of molecules. Continued investigation into their mechanisms of action and in vivo efficacy is crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel therapeutic agents. Among its many halogenated derivatives, 5-bromo-1H-indole-2-carboxylic acid has emerged as a versatile starting material for the synthesis of a new generation of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of these derivatives, with a focus on their anticancer properties and inhibitory potential against other key biological targets.
The Anticancer Potential: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play pivotal roles in tumor cell proliferation, survival, and angiogenesis.
Inhibition of EGFR Signaling
A variety of this compound derivatives, including carbothioamides, oxadiazoles, and triazoles, have been synthesized and evaluated as EGFR inhibitors.[1][2][3] Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[2][3] In vitro studies have shown that these derivatives can decrease the growth of human cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[2][3] The inhibition of EGFR by these compounds has been shown to induce cell cycle arrest and apoptosis.[2][3]
Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Type | A549 | HepG2 | MCF-7 | Reference |
| 3a | Carbothioamide | Potent | Potent | Potent | [2][3] |
| Compound 5 | Not Specified | 99.93 | - | - | [4] |
| 5BDBIC | Hydrazone | - | 14.3 | - | [4] |
| 7c | N-benzyl-5-bromoindolin-2-one | - | - | 7.17 | [5] |
| 7d | N-benzyl-5-bromoindolin-2-one | - | - | 2.93 | [5] |
| 23p | 7-azaindolin-2-one | 2.357-3.012 | 2.357-3.012 | - | [6] |
Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. This compound hydrazone derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[1] Molecular docking studies have elucidated the binding modes of these compounds within the VEGFR-2 active site.[1] The most potent of these derivatives have demonstrated IC₅₀ values comparable to the standard VEGFR-2 inhibitor, sorafenib.[4] Inhibition of VEGFR-2 by these compounds leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway.[4]
Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Effects of Hydrazone Derivatives
| Compound ID | VEGFR-2 IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 5BDBIC | Not Specified | HepG2 | 14.3 | [4] |
| 7c | 0.728 | MCF-7 | 7.17 | [5] |
| 7d | 0.503 | MCF-7 | 2.93 | [5] |
Broader Therapeutic Applications
The therapeutic potential of this compound derivatives extends beyond oncology. These compounds have shown inhibitory activity against other important enzymes implicated in various diseases.
-
Factor Xa Inhibitors : Derivatives have been synthesized and investigated as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, suggesting their potential as novel anticoagulants.[7]
-
Matrix Metalloproteinase-13 (MMP-13) Inhibitors : The this compound scaffold has been utilized in the discovery of inhibitors of MMP-13, an enzyme involved in the degradation of cartilage and implicated in arthritis.[7][8]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors : This core structure has also served as a starting point for the synthesis of inhibitors of indoleamine 2,3-dioxygenase, a key enzyme in tryptophan metabolism that is involved in immune suppression, particularly in the tumor microenvironment.[7]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of various derivatives typically starts from this compound. A general workflow is depicted below.
Step-by-Step Synthesis of 5-Bromo-1H-indole-2-carbohydrazide (Compound 2 from the literature): [2]
-
Dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents).
-
Reflux the reaction mixture for approximately 9 hours at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 5-bromo-1H-indole-2-carbohydrazide.
In Vitro Antiproliferative Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition : After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Diagrams
EGFR Signaling Pathway
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Medicinal Chemistry Applications of the 5-Bromo-1H-indole-2-carboxylic Acid Scaffold.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, this compound has emerged as a versatile building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth review of the current state of research on this compound and its derivatives, with a focus on their synthesis, biological activities, and therapeutic potential.
Anticancer Applications: Targeting Key Signaling Pathways
Research has predominantly focused on the derivatization of this compound to generate potent inhibitors of key protein kinases implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
VEGFR-2 Inhibitors
A significant body of work has explored the synthesis of this compound hydrazone derivatives as potential VEGFR-2 inhibitors. These compounds have demonstrated promising anti-proliferative activity against various human cancer cell lines. For instance, the derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has shown potent activity against HepG2 hepatocellular carcinoma cells with an IC50 value of 14.3 μM, comparable to the standard VEGFR inhibitor sorafenib (IC50 = 6.2 μM)[1]. Inhibition of VEGFR-2 by these derivatives leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway[1].
EGFR Inhibitors
Derivatives of this compound, including carbothioamides, oxadiazoles, and triazoles, have also been investigated as inhibitors of EGFR tyrosine kinase[2][3]. Molecular docking studies have shown that these compounds can effectively bind to the EGFR tyrosine kinase domain[2]. Certain derivatives have exhibited potent antiproliferative activities against cancer cell lines such as A549, HepG2, and MCF-7[2][3]. Inhibition of EGFR by these compounds has been shown to induce cell cycle arrest and apoptosis[3].
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various this compound derivatives as anticancer agents.
Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of this compound Hydrazone Derivatives
| Compound ID | Substitution on Benzylidene Ring | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | HeLa IC50 (µM) | PC3 IC50 (µM) |
| 3a | 4-OH | - | 20.1 | 25.3 | 30.7 |
| 3b | 4-Cl | - | 18.9 | 22.4 | 28.1 |
| 3e (5BDBIC) | 4-N(CH₃)₂ | - | 14.3 | 19.8 | 24.5 |
| Sorafenib | - | 0.009 | 6.2 | - | - |
Data extracted from Hassan et al., 2022[1].
Table 2: EGFR Inhibitory Activity and Cytotoxicity of this compound Carbothioamide and Oxadiazole Derivatives
| Compound ID | Derivative Type | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | Carbothioamide | 25.4 | 15.2 | 20.8 |
| 3b | Carbothioamide | 30.1 | 22.7 | 28.4 |
| 4 | Oxadiazole | > 50 | > 50 | > 50 |
| Erlotinib | - | 10.5 | 8.9 | 12.3 |
Data extracted from Hassan et al., 2023[2][3].
Experimental Protocols
General Synthesis of this compound Hydrazone Derivatives
A general multi-step synthesis is employed for the preparation of this compound hydrazone derivatives.
-
Esterification: this compound is esterified, typically using ethanol in the presence of a catalytic amount of sulfuric acid, to yield ethyl 5-bromo-1H-indole-2-carboxylate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in ethanol to form 5-Bromo-1H-indole-2-carbohydrazide.
-
Condensation: Finally, the carbohydrazide is condensed with various substituted aldehydes or ketones in a suitable solvent, such as ethanol with a catalytic amount of acetic acid, to afford the target hydrazone derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against VEGFR-2 and EGFR tyrosine kinases is typically evaluated using in vitro kinase assay kits, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase, substrate (a suitable peptide), ATP, and the test compound (at various concentrations) are incubated in a kinase reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader, and the intensity of the signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
Broader Therapeutic Potential: Antiviral and Neurological Applications
While the primary focus has been on anticancer research, the broader indole scaffold is known for its diverse pharmacological activities, including antiviral and neurological effects. However, specific studies on this compound derivatives in these areas are limited. One study reported the anti-SARS-CoV-2 activity of a 6-bromo-indole derivative, suggesting that halogenated indoles warrant further investigation as antiviral agents. In the context of neurodegenerative diseases, other indole derivatives have been explored for their potential to modulate targets relevant to conditions like Alzheimer's disease. The exploration of this compound derivatives for these and other therapeutic indications represents a promising avenue for future research.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of anticancer agents. Its derivatives have demonstrated significant potential as inhibitors of crucial oncogenic kinases, VEGFR-2 and EGFR. The synthetic accessibility and the possibility for diverse chemical modifications make this core structure an attractive starting point for the design of new therapeutic agents. While the focus has been on oncology, the broader biological activities associated with the indole nucleus suggest that the therapeutic potential of this compound derivatives may extend to other disease areas, warranting further investigation. This technical guide serves as a comprehensive resource for researchers in the field, providing a foundation for future drug discovery and development efforts based on this promising scaffold.
References
The Synthesis and Ascendancy of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-indole-2-carboxylic acid, a halogenated derivative of the indole scaffold, has emerged from a foundational building block in organic synthesis to a pivotal core in modern medicinal chemistry. While its precise initial discovery remains uncredited in seminal literature, its lineage is tied to the early 20th-century explorations of indole chemistry. This technical guide delineates the historical context, synthesis methodologies, and the contemporary significance of this compound, particularly in the development of targeted therapeutics. Its utility as a scaffold for potent inhibitors of key signaling pathways, such as those mediated by VEGFR-2 and EGFR, underscores its importance in the landscape of anticancer drug discovery. Furthermore, derivatives of this core have demonstrated promising antimicrobial activities. This document provides a comprehensive overview of its synthesis, experimental protocols for the evaluation of its derivatives, and a summary of its biological significance, supported by quantitative data and pathway diagrams.
Discovery and Historical Context
The precise first synthesis of this compound is not definitively documented in readily available historical records. However, the parent compound, 5-bromoindole, was first synthesized in the early 20th century during a period of intense investigation into substituted indole derivatives for applications in organic synthesis and medicinal chemistry.[1] The development of fundamental indole synthesis methodologies, such as the Reissert indole synthesis and the Fischer indole synthesis, laid the groundwork for accessing a wide array of substituted indole-2-carboxylic acids.
The Reissert indole synthesis , first reported by Arnold Reissert in 1897, involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid.[2][3] This method provided a viable, albeit historically lengthy, route to the core structure.
Caption: Generalized Reissert Indole Synthesis Workflow.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, utilizes the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[4] This versatile method has been a cornerstone of indole chemistry for over a century.
Caption: Generalized Fischer Indole Synthesis Workflow.
While these classical methods provided the foundational chemistry, the modern utility of this compound has been driven by its role as a versatile intermediate in the synthesis of biologically active molecules.
Synthesis of this compound
A common and efficient contemporary method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 5-bromoindole-2-carboxylate
This procedure is adapted from established chemical literature.[5]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Methanol (96%)
-
Water
-
10% Hydrochloric acid solution
-
Sodium hydroxide
Procedure:
-
Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.
-
After cooling the reaction mixture to 40 °C, slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, inducing precipitation of the product.
-
Filter the resulting solid, wash with water, and dry to yield this compound.
Expected Yield: Approximately 91%[5] Purity (by HPLC): ≥96%[5]
Applications in Drug Discovery and Development
This compound serves as a crucial scaffold for the synthesis of a variety of bioactive compounds, most notably inhibitors of protein kinases involved in cancer progression and compounds with antimicrobial properties.
Anticancer Activity: VEGFR-2 and EGFR Inhibition
Derivatives of this compound have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key regulators of tumor angiogenesis and cell proliferation.
A general scheme for the synthesis of these derivatives is outlined below.[6][7]
Caption: Synthetic scheme for 5-bromoindole-2-carboxylic acid hydrazone derivatives.
Table 1: In Vitro Anticancer Activity of 5-Bromoindole-2-carboxylic Acid Hydrazone Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 5BDBIC | Hep G2 | 14.3 | [7] |
| Sorafenib (Standard) | Hep G2 | 6.2 | [7] |
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 Signaling Pathway.
Derivatives of this compound, such as carbothioamides and oxadiazoles, have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8]
Table 2: EGFR Tyrosine Kinase Domain Binding Energies of 5-Bromoindole-2-carboxylic Acid Derivatives
| Compound ID | Binding Energy (kcal/mol) | Reference |
| 3a | - | [8] |
| 3b | - | [8] |
| 3f | - | [8] |
| 7 | - | [8] |
| Note: Specific binding energy values were not provided in the abstract, but these compounds were identified as having the strongest binding energies. |
The EGFR signaling pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR Signaling Pathway.
Antimicrobial Activity
The dimeric form of this compound has demonstrated antibacterial activity against Gram-positive bacteria such as Listeria monocytogenes.[9] Further derivatization of the indole core has led to compounds with a broader spectrum of antimicrobial activity.
Table 3: Minimum Inhibitory Concentration (MIC) of a 5-Bromo-substituted Indole Analogue
| Compound ID | Target Organism | MIC (µM) |
| 13b | Staphylococcus aureus | ≤ 0.28 |
| Acinetobacter baumannii | ≤ 0.28 | |
| Cryptococcus neoformans | ≤ 0.28 |
Experimental Protocols for Biological Assays
VEGFR-2 Kinase Inhibition Assay
A common method for assessing VEGFR-2 inhibition is through an ELISA-based assay.
Principle: This assay measures the ability of a compound to inhibit the binding of VEGF to its receptor, VEGFR-2.
General Procedure:
-
A 96-well plate is coated with recombinant VEGF165.
-
After blocking non-specific binding sites, the plate is incubated with the test compound at various concentrations.
-
Biotinylated VEGFR-2 is then added to the wells.
-
Following incubation and washing steps, Streptavidin-HRP is added, which binds to the biotinylated VEGFR-2.
-
A chemiluminescent substrate is added, and the resulting signal is measured. A decrease in signal indicates inhibition of the VEGF-VEGFR-2 interaction.
EGFR Kinase Assay
The inhibitory activity against EGFR can be determined using a continuous-read kinase assay.
Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The phosphorylation event is detected by a change in fluorescence.
General Procedure:
-
Recombinant EGFR (wild-type or mutant) is pre-incubated with the test compound in a 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of ATP and a fluorescently labeled peptide substrate.
-
The increase in fluorescence, corresponding to the phosphorylation of the substrate, is monitored over time.
-
The initial reaction velocity is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound has transitioned from a relatively obscure chemical intermediate to a cornerstone of contemporary drug discovery. Its synthetic accessibility and the amenability of its scaffold to diverse chemical modifications have made it an invaluable tool for medicinal chemists. The development of potent and selective inhibitors of crucial cancer targets like VEGFR-2 and EGFR, as well as promising antimicrobial agents, highlights the enduring and evolving importance of this compound. Future research will likely continue to explore the vast chemical space accessible from this versatile core, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Page loading... [guidechem.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
5-Bromo-1H-indole-2-carboxylic Acid: A Scaffolding Approach to Modulating Key Biological Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-1H-indole-2-carboxylic acid is a heterocyclic compound that primarily serves as a versatile synthetic intermediate in the development of biologically active molecules. While the core compound itself has limited reported direct biological activity, its derivatives have emerged as potent modulators of critical signaling pathways implicated in oncology. This guide delineates the mechanism of action of these derivatives, focusing on their roles as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. Detailed experimental protocols for assays used to characterize these compounds and quantitative data on their activity are provided to support further research and development in this area.
Introduction: A Tale of a Scaffold
This compound's significance in medicinal chemistry lies in its utility as a structural scaffold. The indole ring system is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. The bromo- and carboxylic acid substitutions on this core provide reactive handles for synthetic modifications, enabling the generation of diverse chemical libraries. Research has demonstrated that derivatization of this scaffold is crucial for eliciting potent biological effects, particularly in the realm of anticancer therapeutics. The primary mechanisms of action for these derivatives involve the inhibition of key receptor tyrosine kinases (RTKs), namely VEGFR-2 and EGFR, which are pivotal regulators of cell proliferation, survival, and angiogenesis.
Mechanism of Action: Targeting Cancer's Master Switches
The anticancer activity of this compound derivatives stems from their ability to interfere with essential signaling cascades that drive tumor growth and progression.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] Derivatives of this compound have been synthesized that act as potent inhibitors of VEGFR-2 tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.
The inhibition of VEGFR-2 by these derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] Specifically, one of the most potent derivatives, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), was found to cause cell cycle arrest at the G2/M phase and trigger the intrinsic apoptosis pathway in hepatocellular carcinoma cells (HepG2).[2]
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3] Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for anticancer therapies.[3] Novel derivatives of this compound have been synthesized and shown to act as EGFR tyrosine kinase inhibitors.[3][4] Similar to their action on VEGFR-2, these compounds compete with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and downstream signaling.
Inhibition of EGFR signaling by these derivatives has been demonstrated to induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[3][4]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of various derivatives of this compound against different cancer cell lines and kinases.
Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives [2]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 5BDBIC | HepG2 | 14.3 |
| Sorafenib (Standard) | HepG2 | 6.2 |
Table 2: EGFR Inhibitory Activity and Cytotoxicity of 5-Bromoindole-2-Carboxylic Acid Carbothioamide Derivatives [3][4]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 3a | A549 | 10.2 |
| 3a | MCF-7 | 4.5 |
| 3b | A549 | 5.4 |
| 3b | MCF-7 | 5.4 |
| 3f | A549 | 19.9 |
| 3f | MCF-7 | 6.0 |
| 7 | A549 | 4.1 |
| 7 | MCF-7 | 2.6 |
| Erlotinib (Standard) | A549 | Not Reported |
| Erlotinib (Standard) | MCF-7 | Not Reported |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against receptor tyrosine kinases.
Methodology:
-
Plate Coating: 96-well microplates are coated with a substrate for the kinase (e.g., poly(Glu, Tyr) for general tyrosine kinase assays).
-
Reaction Mixture: A reaction mixture is prepared containing the purified recombinant kinase (VEGFR-2 or EGFR), the test compound at various concentrations, and a suitable buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method, where a primary antibody specific for the phosphorylated residue is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection. Alternatively, luminescence-based assays that measure the amount of ATP consumed can be used.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA-intercalating agent, and RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis induced by the test compounds.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The analysis allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion and Future Directions
This compound serves as a valuable starting point for the synthesis of potent anticancer agents. Its derivatives have demonstrated significant activity through the inhibition of key signaling pathways mediated by VEGFR-2 and EGFR. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in the field of drug discovery and development.
Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further investigations into their effects on other signaling pathways and their potential for combination therapies are also warranted. The continued exploration of the chemical space around the this compound scaffold holds promise for the development of novel and effective cancer therapeutics.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the promising therapeutic applications of 5-Bromo-1H-indole-2-carboxylic acid derivatives. The unique structural scaffold of these compounds has positioned them as versatile agents with the potential to modulate the activity of various key biological targets implicated in a range of diseases, most notably cancer and viral infections. This document summarizes the current state of research, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Derivatives of this compound have emerged as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By targeting the tyrosine kinase activity of VEGFR-2, these compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anti-proliferative and VEGFR-2 Inhibitory Activities
A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 and suppress the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 5BDBIC | N'-(4-(dimethylamino)benzylidene) | HepG2 | 14.3 | Not explicitly stated for 5BDBIC, but it is a potent inhibitor. | [1] |
| Sorafenib | (Standard) | HepG2 | 6.2 | Not explicitly stated for Sorafenib in this study. | [1] |
Experimental Protocols
VEGFR-2 Tyrosine Kinase Inhibition Assay:
The inhibitory activity of the compounds against VEGFR-2 tyrosine kinase is typically assessed using an in vitro ELISA-based assay.
-
Reagents and Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, TMB substrate, and 96-well plates.
-
Procedure: a. The wells of a 96-well plate are coated with the substrate peptide. b. The test compounds (dissolved in DMSO) and recombinant VEGFR-2 are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated to allow for phosphorylation of the substrate. e. The wells are washed, and an anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. f. An HRP-conjugated secondary antibody is then added, followed by the TMB substrate to produce a colorimetric signal. g. The absorbance is measured using a microplate reader, and the percentage of inhibition is calculated relative to a control (DMSO without the test compound). IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[2][3]
MTT Assay for Cell Proliferation:
The anti-proliferative activity of the derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
-
Cell Culture: Cancer cell lines (e.g., HepG2, HeLa, PC3) are cultured in appropriate media and seeded in 96-well plates.[1]
-
Compound Treatment: The cells are treated with various concentrations of the 5-bromoindole derivatives for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the VEGFR-2 signaling pathway and a general experimental workflow for screening these inhibitors.
Caption: VEGFR-2 signaling pathway and the inhibitory action of 5-bromoindole derivatives.
Caption: Experimental workflow for the development of 5-bromoindole derivatives as VEGFR-2 inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Another significant avenue of investigation for this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] Overexpression and mutations of EGFR are common in various cancers, making it a well-validated therapeutic target. Derivatives such as carbothioamides, oxadiazoles, and triazoles have shown promise as EGFR inhibitors.[7]
Quantitative Data: EGFR Inhibitory and Anti-proliferative Activities
While specific IC50 values for EGFR inhibition by 5-bromoindole derivatives are not always detailed in the initial screening studies, molecular docking analyses have revealed strong binding energies for several compounds within the EGFR tyrosine kinase domain. The anti-proliferative activity of a lead compound is presented below.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| Compound 3a | (A specific carbothioamide derivative) | HepG2, A549, MCF-7 | Potent activity reported, specific values not in abstract. | [7] |
| Erlotinib | (Standard) | Various | Standard EGFR inhibitor for comparison. | [7] |
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay:
The protocol for the EGFR kinase inhibition assay is similar to that of the VEGFR-2 assay, with the primary difference being the use of recombinant EGFR.
-
Reagents and Materials: Recombinant human EGFR, ATP, substrate peptide, anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, TMB substrate, and 96-well plates.
-
Procedure: a. A 96-well plate is coated with a suitable substrate. b. The test compounds and recombinant EGFR are added to the wells. c. The reaction is started with the addition of ATP. d. Following incubation, the phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody and a secondary HRP-conjugated antibody with a TMB substrate. e. Absorbance is measured, and the percentage of inhibition is calculated to determine IC50 values.[8]
Signaling Pathway Diagram
The inhibitory effect of 5-bromoindole derivatives on the EGFR signaling cascade is depicted below.
Caption: EGFR signaling cascade and its inhibition by 5-bromoindole derivatives.
HIV-1 Integrase Inhibition
The therapeutic potential of indole-2-carboxylic acid derivatives extends to antiviral applications, specifically as inhibitors of HIV-1 integrase. This enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The indole nucleus of these compounds can chelate the two Mg2+ ions within the active site of the integrase, thereby blocking its strand transfer activity.[9][10][11]
Quantitative Data: HIV-1 Integrase Inhibitory Activity
A derivative of indole-2-carboxylic acid has demonstrated significant inhibition of HIV-1 integrase.
| Compound ID | Modification | HIV-1 Integrase IC50 (µM) | Reference |
| Compound 17a | (A C6 halogenated benzene ring derivative) | 3.11 | [11] |
| Indole-2-carboxylic acid (1) | (Parent scaffold) | 32.37 | [12] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay:
The inhibition of the strand transfer step of HIV-1 integrase can be measured using various in vitro assays, often available in kit formats.
-
Principle: These assays typically use a donor DNA duplex (representing the viral DNA) and a target DNA duplex (representing the host DNA). The integrase enzyme mediates the integration of the donor into the target. The product of this reaction is then detected, often through labels on the DNA strands (e.g., biotin and digoxin).[13]
-
General Procedure: a. A streptavidin-coated plate is used to capture a biotin-labeled donor DNA. b. The HIV-1 integrase enzyme and the test compounds are added. c. A digoxin-labeled target DNA is introduced to initiate the strand transfer reaction. d. After incubation, the plate is washed to remove unreacted components. e. An anti-digoxin antibody conjugated to HRP is added to detect the integrated product. f. A colorimetric substrate is added, and the absorbance is measured. g. The percentage of inhibition is calculated relative to a control without the inhibitor to determine the IC50 value.
Logical Relationship Diagram
The mechanism of action for these inhibitors is illustrated below.
Caption: Mechanism of HIV-1 integrase inhibition by chelation of Mg2+ ions.
Other Potential Therapeutic Targets
Research has also suggested that this compound can serve as a building block for derivatives targeting other important biomolecules, including:
-
Matrix Metalloproteinase-13 (MMP-13): For the treatment of arthritic diseases.[14]
-
Indoleamine 2,3-dioxygenase (IDO): A target in cancer immunotherapy.[1]
-
Factor Xa: For anticoagulant therapies.[14]
-
Tubulin Polymerization: As anticancer agents that disrupt the cytoskeleton.[1][14]
-
Antibacterial Targets: The dimeric form has shown activity against Gram-positive bacteria.[15]
Further research is needed to fully elucidate the potential of 5-bromoindole derivatives against these targets.
Conclusion
This compound derivatives represent a highly versatile and promising class of compounds for drug discovery. Their demonstrated ability to inhibit key enzymes such as VEGFR-2, EGFR, and HIV-1 integrase underscores their potential in developing novel therapeutics for cancer and HIV. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, providing a solid foundation for further investigation and development of this important chemical scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [scholars.utoledo.edu]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. jcdr.net [jcdr.net]
5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indole-2-carboxylic acid, a halogenated derivative of the indole scaffold, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique structural features, namely the reactive bromine atom at the 5-position and the carboxylic acid functionality at the 2-position, provide two orthogonal handles for a diverse array of chemical transformations. This dual reactivity makes it an indispensable intermediate in the synthesis of complex heterocyclic compounds, particularly those with significant biological and pharmacological properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis. The key data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO₂ | [1][2] |
| Molecular Weight | 240.05 g/mol | [1][2] |
| Appearance | White to light yellow or beige crystalline powder | [3][4] |
| Melting Point | 287-288 °C | [1][5] |
| Density | 1.838 g/cm³ | [1][5] |
| Storage | -20°C, protect from light | [5][6] |
Spectroscopic Data:
| Spectroscopic Data for this compound methyl ester | |
| ¹H NMR (400MHz, CDCl₃) | δ = 8.96 (1H, bs), 7.83 (1H, s), 7.40 (1H, d), 7.30 (1H, d), 7.14 (1H, s), 3.95 (3H, s) |
| LRMS (electrospray) | m/z [M-H]⁻ 252 / 254 |
Synthesis of this compound and its Esters
The preparation of this compound and its esters is a critical first step for its use as a building block. Several synthetic routes have been established.
Experimental Protocol: Synthesis of this compound from its Ethyl Ester[2][7]
This protocol describes the hydrolysis of ethyl 5-bromoindole-2-carboxylate to the corresponding carboxylic acid.
Reagents and Equipment:
-
Ethyl 5-bromoindole-2-carboxylate
-
Methanol (96%)
-
Water
-
10% Hydrochloric acid solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 0.5 hours with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to 40 °C.
-
Slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, which will cause the product to precipitate.
-
Filter the resulting solid, wash with water, and dry to afford this compound.
Yield: 91% (109.1 g) of an off-white solid with ≥96% purity by HPLC.[2][7]
Experimental Protocol: Synthesis of Methyl 5-Bromo-1H-indole-2-carboxylate
This protocol details the esterification of this compound.
Reagents and Equipment:
-
This compound
-
Methanol
-
Hydrogen chloride (gas) or concentrated sulfuric acid
-
Ammonia solution (0.88)
-
Dichloromethane
-
Magnesium sulfate
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Cool a solution of this compound (10.0 g, 41.6 mmol) in methanol (200 ml) to 0 °C in an ice bath.
-
Saturate the solution with hydrogen chloride gas (alternatively, a catalytic amount of concentrated sulfuric acid can be used).
-
Allow the resulting solution to warm gradually to room temperature and stir overnight.
-
Remove the solvent in vacuo.
-
Treat the residue with 0.88 ammonia solution (500 ml).
-
Extract the aqueous solution with dichloromethane (3 x 150 ml).
-
Combine the organic layers, dry over magnesium sulfate, and remove the solvent in vacuo to give the desired product.
Yield: 8.35 g of a colorless oil.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its ability to undergo a variety of transformations at both the bromine and carboxylic acid functionalities. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the indole ring.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates the general workflow for utilizing this compound (or its ester) in common palladium-catalyzed cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Microwave-Promoted Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative (Adapted from[8][9])
Reagents and Equipment:
-
Methyl 5-bromo-1H-indole-2-carboxylate
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethanol or Dimethoxyethane (DME)/Water
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add methyl 5-bromo-1H-indole-2-carboxylate (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), Pd(PPh₃)₄ (3 mol%), and Cs₂CO₃ or Na₂CO₃ (2.0 mmol).
-
Add the solvent (e.g., ethanol or a 4:1 mixture of DME and water, 2.5 mL).
-
Seal the vial and flush with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture in the microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 25-60 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 5-aryl-1H-indole-2-carboxylate.
Quantitative Data for Suzuki-Miyaura Coupling:
| Reactant | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Ethanol | 100 (MW) | 25 min | 97 | [8] |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Water | 120 (MW) | 1 h | 92 | [9] |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 25 min | 96 | [10] |
The Heck reaction enables the arylation of alkenes, forming a new C-C bond with stereocontrol.
Experimental Protocol: Aqueous Heck Coupling of a 5-Bromoindole (Adapted from[11])
Reagents and Equipment:
-
This compound
-
Alkene (e.g., acrylic acid)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Water-soluble phosphine ligand (e.g., TPPTS or TXPTS)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile/Water mixture
-
Reaction flask with reflux condenser
Procedure:
-
In a reaction flask, dissolve this compound (0.1 mmol), the alkene (1.5 equiv, 0.15 mmol), Na₂PdCl₄ (5 mol%), the phosphine ligand (15 mol%), and Na₂CO₃ (4.0 equiv, 0.4 mmol) in a 1:1 mixture of acetonitrile and water (1 mL).
-
Purge the mixture with an inert gas.
-
Heat the reaction to reflux for a specified time (e.g., 18 hours) or until completion as monitored by TLC.
-
Cool the reaction mixture and extract with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate.
-
Purify the product by column chromatography.
The Sonogashira coupling is a reliable method for the formation of a C-C bond between the bromoindole and a terminal alkyne, yielding 5-alkynylindoles.
Experimental Protocol: Sonogashira Coupling of a 5-Bromoindole (Adapted from[12][13])
Reagents and Equipment:
-
Methyl 5-bromo-1H-indole-2-carboxylate
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Reaction flask
Procedure:
-
To a reaction flask, add methyl 5-bromo-1H-indole-2-carboxylate (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (2-5 mol%).
-
Add degassed triethylamine as the solvent and base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution (e.g., 2 M HCl or saturated NH₄Cl).
-
Separate the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography.
This reaction is used to form a C-N bond, coupling the bromoindole with an amine.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoindole (Adapted from[14])
Reagents and Equipment:
-
This compound
-
Amine (e.g., aniline)
-
Palladium precatalyst (e.g., tBu-XPhos-Pd-G1)
-
Phosphine ligand (e.g., tBu-XPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., water or an organic solvent)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine this compound, the amine, the palladium precatalyst, the ligand, and the base.
-
Add the solvent and purge the vessel with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) for the required time (e.g., 8 minutes to 16 hours).
-
Monitor the reaction progress.
-
After completion, cool the mixture and perform an appropriate workup, which may involve extraction and purification by chromatography.
Quantitative Data for Buchwald-Hartwig Amination of 5-Bromotryptophan:
| Amine | Catalyst/Ligand | Base | Solvent | Time | Yield (%) | Reference |
| Aniline | L-Pd-G1 / tBu-XPhos | K₃PO₄ | Water | 8 min | 75 | [14] |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key starting material for the synthesis of a wide range of biologically active molecules.[3] Its derivatives have shown promise as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.[3]
Inhibitors of EGFR and VEGFR-2 Signaling Pathways
Derivatives of this compound have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.[15][16]
The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, highlighting the points of inhibition by molecules derived from this compound.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
Other Therapeutic Targets
Beyond cancer, derivatives of this compound have been investigated for a variety of other therapeutic applications, including:
-
MMP-13 Inhibitors: For the treatment of arthritic diseases.[6]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: For cancer immunotherapy.[6]
-
Factor Xa Inhibitors: As anticoagulants.[14]
-
Tubulin Polymerization Inhibitors: As anticancer agents.[6]
-
Dual PPARγ/δ Agonists: For metabolic disorders.
-
Antibacterial Agents: The dimeric form has shown activity against Gram-positive bacteria.[4]
Conclusion
This compound stands out as a cornerstone building block in contemporary organic synthesis. Its amenability to a wide range of chemical modifications, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the construction of diverse and complex molecular architectures. The demonstrated biological activities of its derivatives underscore its significance in medicinal chemistry and drug discovery. The detailed protocols and compiled data within this guide are intended to facilitate further exploration and exploitation of this versatile synthon in the pursuit of novel chemical entities with therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 15. EGFR interactive pathway | Abcam [abcam.com]
- 16. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives, versatile building blocks in medicinal chemistry and materials science. The protocols are supplemented with quantitative data, reaction schemes, and experimental workflows to facilitate reproducible research and development.
Introduction
This compound is a key heterocyclic intermediate utilized in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5] The presence of a carboxylic acid at the 2-position and a bromine atom at the 5-position offers orthogonal handles for chemical modification, making it an exceptionally valuable starting material.[1] The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1][6][7]
These derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, including those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][8] This document outlines the synthesis of the parent acid, its esterification, and further derivatization through amide coupling and cross-coupling reactions.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol describes the hydrolysis of ethyl 5-bromoindole-2-carboxylate to yield this compound.[9]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Methanol (96%)
-
Water
-
Sodium hydroxide (NaOH)
-
10% Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 40°C.
-
Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, inducing precipitation of the product.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the solid with water and dry it to obtain this compound.
Quantitative Data:
| Starting Material | Product | Yield | Purity (HPLC) | Reference |
| Ethyl 5-bromoindole-2-carboxylate | This compound | 91% | ≥96% | [9] |
Protocol 2: Synthesis of Methyl 5-Bromo-1H-indole-2-carboxylate
This protocol details the esterification of this compound to its methyl ester.[10]
Materials:
-
This compound
-
Methanol
-
Hydrogen chloride (HCl) gas
-
0.88 Ammonia solution
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Gas dispersion tube
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Cool a solution of 10.0 g (41.6 mmol) of this compound in 200 mL of methanol to 0°C in an ice bath.
-
Saturate the solution with HCl gas by bubbling the gas through it.
-
Allow the resulting solution to warm to room temperature overnight.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Treat the residue with 500 mL of 0.88 ammonia solution.
-
Extract the aqueous solution with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo to yield the product.
Quantitative Data:
| Starting Material | Product | Yield | Appearance | Reference |
| This compound | Methyl 5-Bromo-1H-indole-2-carboxylate | 8.35 g | Colorless oil | [10] |
Protocol 3: Synthesis of 5-Bromo-1H-indole-2-carbohyd hydrazide Derivatives
This protocol outlines the synthesis of hydrazone derivatives from methyl 5-bromo-1H-indole-2-carboxylate, which are precursors for various heterocyclic compounds.[3][8]
Materials:
-
Methyl 5-bromo-1H-indole-2-carboxylate
-
Absolute Ethanol
-
Hydrazine hydrate
Procedure:
-
To a solution of methyl 5-bromo-1H-indole-2-carboxylate (0.0112 mol) in absolute ethanol (25 mL), add hydrazine hydrate.
-
The reaction mixture is then further processed to yield various derivatives like carbothioamides, oxadiazoles, and triazoles as described in the cited literature.[3]
Quantitative Data for Representative Derivatives:
| Derivative | Yield | Melting Point (°C) | Reference |
| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide | 77% | 205-208 | [3] |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | - | - | [8] |
| 5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol | 82% | 293-295 | [3] |
Note: Detailed protocols for the synthesis of the final derivatives can be found in the cited references.
Further Derivatization via Cross-Coupling Reactions
The bromine atom at the 5-position of the indole ring serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the indole and a variety of aryl or heteroaryl boronic acids.[6][11]
General Reaction Scheme:
Caption: General scheme for Suzuki cross-coupling.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties at the 5-position of the indole ring.[7][12]
General Reaction Scheme:
Caption: General scheme for Sonogashira cross-coupling.
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound have been synthesized and evaluated as inhibitors of key protein kinases involved in cancer progression, such as EGFR and VEGFR-2.[3][4][5][8] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: General experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Bromo-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Bromo-1H-indole-2-carboxylic acid as a versatile building block in solid-phase synthesis (SPS). This compound serves as a valuable scaffold for the creation of diverse molecular libraries, particularly for screening in drug discovery programs targeting cancer, inflammatory diseases, and infections.[1][2][3][4] Its bifunctional nature, featuring a carboxylic acid for resin attachment and a bromine atom for subsequent diversification, makes it an ideal starting point for combinatorial chemistry.[5]
Introduction to this compound in Solid-Phase Synthesis
This compound is a heterocyclic compound that can be effectively employed in solid-phase synthesis to generate libraries of substituted indole derivatives. The indole moiety is a common feature in many biologically active compounds.[3][6] The solid-phase approach allows for the efficient and rapid synthesis of numerous analogs through a streamlined workflow of resin loading, on-resin modification, and final cleavage.
The key advantages of using this compound in SPS include:
-
Versatile Anchor Point: The carboxylic acid at the 2-position provides a reliable handle for attachment to various solid supports, such as Wang or Merrifield resins.[7]
-
Site for Diversification: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.[5]
-
Scaffold for Bioactive Molecules: This building block is a precursor for the synthesis of inhibitors for enzymes like MMP-13 and indoleamine 2,3-dioxygenase (IDO), as well as for compounds with anticancer and anti-inflammatory properties.[2]
Experimental Protocols
The following sections detail the protocols for the key steps in the solid-phase synthesis workflow using this compound.
Resin Loading: Attachment of this compound to Wang Resin
This protocol describes the esterification of this compound to Wang resin, a common solid support for the synthesis of molecules with a C-terminal carboxylic acid upon cleavage.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Swell the Wang resin (1 eq.) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin three times with DCM.
-
In a separate flask, dissolve this compound (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) and DMAP (0.1 eq.) to the solution of the carboxylic acid.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity of the resin using a suitable analytical method (e.g., UV-Vis spectroscopy by cleaving a small amount of the resin-bound molecule).
On-Resin Modification: Suzuki Coupling
This protocol details a representative palladium-catalyzed Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the resin-bound indole.
Materials:
-
This compound-loaded resin
-
Arylboronic acid (5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.)
-
Base (e.g., K₂CO₃, 10 eq.)
-
Solvent mixture (e.g., Dioxane/Water or DMF)
Protocol:
-
Swell the resin in the chosen solvent mixture.
-
Add the arylboronic acid, palladium catalyst, and base to the reaction vessel.
-
Heat the mixture at 80-100 °C for 8-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the reaction to room temperature.
-
Drain the solvent and wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove residual reagents and byproducts.
-
Dry the resin under vacuum.
Cleavage from the Solid Support
The final step is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail is critical to ensure the integrity of the indole ring, which can be susceptible to acid-catalyzed side reactions. For tryptophan-containing peptides, which have a similar indole moiety, cleavage cocktails containing scavengers are recommended to prevent alkylation and oxidation.[8]
Recommended Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Wash the resin with DCM to remove any residual solvents.
-
Add the cleavage cocktail to the resin in the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.
-
Precipitate the crude product by adding cold diethyl ether to the combined filtrate.
-
Centrifuge or filter to collect the precipitate.
-
Wash the crude product with cold diethyl ether.
-
Dry the product under vacuum.
-
Purify the crude product using an appropriate chromatographic technique (e.g., HPLC).
Data Presentation
Table 1: Representative Reagents for On-Resin Suzuki Coupling
| Entry | Arylboronic Acid Derivative | Palladium Catalyst | Base | Solvent | Yield (Example) | Purity (Example) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85% | >95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 82% | >95% |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75% | >90% |
Table 2: Comparison of Cleavage Cocktails
| Cleavage Cocktail | Composition | Scavengers | Recommended for |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | General purpose, robust cleavage |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | Less odorous alternative, effective for many sequences |
| TFA/DCM | TFA/Dichloromethane (varying ratios) | None | For very acid-stable molecules |
Visualizations
Caption: Solid-phase synthesis workflow.
Caption: On-resin Suzuki coupling pathway.
Caption: Logical progression of the synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 6. mdpi.com [mdpi.com]
- 7. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-1H-indole-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of various biologically active compounds and pharmaceutical ingredients.[1] Its use in the development of inhibitors for enzymes like MMP-13 and indoleamine 2,3-dioxygenase underscores the importance of accurate quantification during synthesis and in various experimental matrices.[1][2] These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While specific, validated methods for this exact compound are not extensively published, the following protocols are based on established analytical methodologies for similar indole derivatives and carboxylic acids.[3][4][5][6]
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.[7]
The following sections detail the experimental protocols for each method.
Experimental Workflow for Quantification
The general workflow for the quantification of this compound involves several key stages from sample receipt to final data analysis.
Caption: General workflow for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity and concentration of this compound in samples with relatively few interfering components.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid
-
Ultrapure water
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 min, return to 30% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Solid Samples: Accurately weigh the sample, dissolve in a known volume of methanol, and dilute as necessary to fall within the calibration range.
-
Liquid Samples (e.g., reaction mixture): Dilute an aliquot of the sample with the initial mobile phase composition to an expected concentration within the calibration range.
-
All samples and standards should be filtered through a 0.22 µm syringe filter before injection.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These are typical performance characteristics and should be validated for each specific application.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as biological fluids.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (0.1%)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
2. LC-MS/MS Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined by infusion of the standard |
| Precursor Ion (Q1) | [M-H]⁻ m/z 238.9/240.9 (due to Br isotopes) |
| Product Ion (Q3) | To be determined (e.g., loss of CO2, m/z 194.9/196.9) |
| Collision Energy | To be optimized |
3. Preparation of Standard and QC Samples
-
Prepare stock and working standard solutions as described for the HPLC-UV method, using a suitable solvent like methanol.
-
Prepare calibration curve standards and quality control (QC) samples by spiking the standards into the same matrix as the unknown samples (e.g., plasma, cell lysate).
4. Sample Preparation (Protein Precipitation for Biological Samples)
-
To 50 µL of the sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis Logic
Caption: Logical flow of analyte detection in tandem mass spectrometry.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Note: These are typical performance characteristics and should be validated for each specific application.
Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For purity analysis of bulk material or in simple reaction mixtures, HPLC-UV is often sufficient. For complex biological samples or when trace-level quantification is necessary, the LC-MS/MS method is recommended. It is imperative to perform a full method validation according to ICH or other relevant guidelines to ensure the reliability of the results for any specific application.[8]
References
- 1. goldbio.com [goldbio.com]
- 2. 5-Bromoindole-2-carboxylic acid 98 7254-19-5 [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaerudition.org [pharmaerudition.org]
Application of 5-Bromo-1H-indole-2-carboxylic Acid in Cancer Research: A Detailed Overview
Introduction
5-Bromo-1H-indole-2-carboxylic acid has emerged as a versatile scaffold in the design and synthesis of novel anti-cancer agents. While the parent compound itself displays limited therapeutic activity, its chemical structure provides a foundation for the development of potent derivatives. These derivatives have demonstrated significant efficacy in preclinical cancer research by targeting key signaling pathways involved in tumor growth, proliferation, and survival. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utility of this compound derivatives in oncology.
The primary mechanism of action for many of these derivatives involves the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] By blocking the activity of these crucial enzymes, these compounds can halt cancer cell proliferation, induce programmed cell death (apoptosis), and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[2][3][4]
Key Applications in Cancer Research
Derivatives of this compound have been investigated for their therapeutic potential in a variety of cancer types. The primary applications include:
-
Inhibition of Tumor Cell Growth: These compounds have been shown to effectively inhibit the proliferation of various cancer cell lines, including those from lung, liver, and breast cancers.[1][2]
-
Induction of Apoptosis: A key mechanism of action is the induction of apoptosis in cancer cells, leading to their programmed death.[2][5]
-
Anti-Angiogenesis: By inhibiting VEGFR-2, certain derivatives can block the formation of new blood vessels, a process critical for tumor growth and metastasis.[3][4]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing and multiplying.[2][5]
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of various derivatives of this compound against different cancer cell lines and target kinases.
| Derivative Name/Identifier | Cancer Cell Line | IC50 (µM) | Target Kinase | Reference |
| Compound 3a (a carbothioamide derivative) | HepG2 | Not Specified | EGFR | [1][2] |
| Compound 3a (a carbothioamide derivative) | A549 | Not Specified | EGFR | [1][2] |
| Compound 3a (a carbothioamide derivative) | MCF-7 | Not Specified | EGFR | [1][2] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | 14.4 µg/mL | Not Specified | [4] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL | Not Specified | [4] |
| 5‐bromo‐N′‐(4‐(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide (5BDBIC) | Hep G2 | 14.3 | VEGFR-2 | [3][5] |
| Sorafenib (Standard VEGFR TK inhibitor) | Hep G2 | 6.2 | VEGFR-2 | [3][5] |
| Compound 5 | A549 | 99.93 | Not Specified | [5] |
| 1-benzyl-5-bromo-3-((2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 | 2.93 | VEGFR-2 | [6] |
| 1-benzyl-5-bromo-3-((2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 | 7.17 | VEGFR-2 | [6] |
| Derivative Name/Identifier | Target Kinase | IC50 (µM) | Reference |
| 1-benzyl-5-bromo-3-((2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | VEGFR-2 | 0.503 | [6] |
| 1-benzyl-5-bromo-3-((2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | VEGFR-2 | 0.728 | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound derivatives are provided below.
Protocol 1: In Vitro Anti-proliferative Activity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
This compound derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-1H-indole-2-carboxylic Acid in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indole-2-carboxylic acid is a heterocyclic compound that serves as a crucial structural motif and versatile starting material in the synthesis of a wide array of biologically active molecules. While the parent compound exhibits limited intrinsic biological activity, its derivatives have garnered significant interest in medicinal chemistry due to their potent and diverse pharmacological properties. This document provides an overview of the in vitro and in vivo studies involving derivatives of this compound, with a focus on their applications in oncology and virology. Detailed experimental protocols and data summaries are provided to facilitate further research and development.
I. In Vitro Applications: A Scaffold for Potent Bioactive Derivatives
In vitro studies have predominantly utilized this compound as a foundational scaffold for the synthesis of novel compounds targeting key regulators of cell growth, proliferation, and viral replication. These derivatives have shown significant promise as inhibitors of various protein kinases and viral enzymes.
A. Anticancer Activity
Derivatives of this compound have been extensively evaluated for their antiproliferative effects against a range of human cancer cell lines. The primary mechanisms of action involve the inhibition of crucial signaling pathways that are often dysregulated in cancer.
1. VEGFR-2 Inhibition:
Hydrazone derivatives of 5-bromoindole-2-carboxylic acid have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth.[1] The derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has demonstrated significant potency against hepatocellular carcinoma cells (HepG2).[1]
2. EGFR Inhibition:
Other synthesized derivatives, including carbothioamides and oxadiazoles, have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy.[2][3] Inhibition of EGFR can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[2][3]
Quantitative Summary of In Vitro Anticancer Activity:
| Derivative Name | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | VEGFR-2 | HepG2 | 14.3 | [1] |
| Sorafenib (Reference Drug) | VEGFR-2 | HepG2 | 6.2 | [1] |
| Compound 3a (a carbothioamide derivative) | EGFR | HepG2, A549, MCF-7 | Most potent of series | [2] |
| 5-bromo-3-ethyl-N-(morpholin-4-yl)-1H-indole-2-carboxamide (5h) | EGFR/CDK2 | Four cancer cell lines | GI50 = 143 nM | [4] |
| 3-ethyl-5-(trifluoromethyl)-N-(morpholin-4-yl)-1H-indole-2-carboxamide (5i) | EGFR/CDK2 | Four cancer cell lines | GI50 = 49 nM | [4] |
| 3-ethyl-5-methyl-N-(morpholin-4-yl)-1H-indole-2-carboxamide (5j) | EGFR/CDK2 | Four cancer cell lines | GI50 = 37 nM | [4] |
B. Anti-HIV Activity
Derivatives of this compound have also been investigated as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. Structural modifications to the indole core have led to compounds with significant inhibitory effects.
II. In Vivo Applications and Preclinical Models
While direct in vivo studies on this compound are limited, preclinical evaluations of its derivatives have provided valuable insights into their potential therapeutic efficacy.
A. Anti-angiogenic Activity in a Chick Chorioallantoic Membrane (CAM) Assay
The in vivo anti-angiogenic potential of the carbothioamide derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC) , was assessed using the CAM assay. This model provides a rapid and effective method for evaluating the effect of compounds on blood vessel formation.[5][6] The study demonstrated that 2-NPHC significantly inhibits angiogenesis in a dose-dependent manner.[5][6]
B. Xenograft Models for Anticancer Evaluation
A related bromoindole derivative, 5-bromo-indole-3-acetic acid (5Br-IAA), has been utilized in a gene-directed enzyme prodrug therapy model. In this study, human nasopharyngeal squamous cell carcinoma cells (FaDu), engineered to express horseradish peroxidase (HRP), were grown as xenografts in SCID mice.[7] The administration of the prodrug 5Br-IAA was investigated for its conversion to a toxic agent within the tumor, aiming to induce localized cell death.[7] Although this study did not show a significant reduction in tumor growth, it provides a framework for designing in vivo efficacy studies for targeted cancer therapies involving bromoindole derivatives.[7]
III. Experimental Protocols
A. In Vitro Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of 5-bromoindole-2-carboxylic acid derivatives on cancer cell lines.[1]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (derivatives of this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
2. VEGFR-2/EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against specific tyrosine kinases.
-
Assay Principle: A commercially available kinase assay kit (e.g., ELISA-based or fluorescence-based) is used. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
-
Procedure:
-
The kinase, substrate, and ATP are added to the wells of a microplate.
-
The test compound (at various concentrations) is added to the wells.
-
The reaction is incubated at a specified temperature for a set period.
-
A detection reagent (e.g., a phosphorylation-specific antibody conjugated to an enzyme or fluorophore) is added.
-
The signal (absorbance or fluorescence) is measured.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[1]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
B. In Vivo Protocols
1. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This protocol is based on the methodology used to evaluate the anti-angiogenic activity of a 5-bromoindole derivative.[5][6]
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.
-
Windowing: On day 3 of incubation, a small window is made in the shell to expose the CAM.
-
Treatment: On day 8, sterile filter paper discs saturated with different concentrations of the test compound are placed on the CAM. A vehicle control disc is also applied.
-
Observation: The eggs are incubated for another 48-72 hours. The area around the disc is photographed daily to observe the effect on blood vessel formation.
-
Analysis: The anti-angiogenic effect is quantified by measuring the number and length of blood vessels in the treated area compared to the control.
2. Human Tumor Xenograft Model in SCID Mice
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of a test compound, adapted from a study on a related bromoindole derivative.[7]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are used.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
IV. Visualizations
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by derivatives of this compound.
Caption: General experimental workflow for the evaluation of this compound derivatives.
V. Conclusion
This compound is a valuable starting material for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antiviral compounds through the inhibition of key cellular and viral targets. The provided application notes and protocols offer a comprehensive resource for researchers to further explore the therapeutic applications of this important chemical scaffold. Future research should focus on optimizing the lead compounds and conducting more extensive in vivo studies to validate their preclinical efficacy and safety.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the purification of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives. This versatile heterocyclic building block is a crucial intermediate in the synthesis of various biologically active molecules, including inhibitors of enzymes like MMP-13 and indoleamine 2,3-dioxygenase, as well as anticancer agents.[1] Proper purification is critical to ensure the integrity and reliability of subsequent synthetic steps and biological assays.
Introduction to Purification Challenges
Crude this compound and its derivatives, obtained from synthesis, often contain unreacted starting materials, byproducts, and color impurities. The presence of these impurities can interfere with downstream applications. Common challenges include the removal of colored impurities and the separation of structurally similar compounds.[2] While methods like column chromatography and recrystallization are frequently employed, they can be problematic in terms of scalability and complete color removal.[2]
Summary of Purification Techniques and Efficacy
Several methods have been successfully employed for the purification of this compound and its related compounds. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| This compound | Precipitation (from Ethyl Ester Hydrolysis) | ≥96% | 91% | [3] |
| 5-bromoindole (precursor) | Steam Distillation and Crystallization | >99.5% | Not Specified | [2] |
| 5-bromoindole (precursor) | Recrystallization from Acetone | 99.3% | 84.2% (from crude) | [2] |
| 5-bromo-1H-indole-2-carbohydrazide derivative | Recrystallization from Absolute Ethanol | High (assumed) | 82% | [4] |
| 5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide derivative | Recrystallization from Ethanol | High (assumed) | 85% | [4] |
| Methyl 5-bromo-1H-indole-2-carboxylate | Extraction and Drying | High (assumed) | Not Specified | [5] |
Experimental Protocols
Protocol 1: Purification of this compound via Precipitation
This protocol describes the purification of the target compound following its synthesis from the corresponding ethyl ester.
Materials:
-
Crude this compound (from hydrolysis of ethyl 5-bromoindole-2-carboxylate)
-
Methanol
-
Water
-
10% Hydrochloric Acid (HCl)
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Following the hydrolysis of ethyl 5-bromoindole-2-carboxylate in a methanol/water solvent mixture with sodium hydroxide, cool the reaction mixture to 40°C.[3]
-
Slowly add 10% hydrochloric acid solution to the reaction mixture while stirring, adjusting the pH to 3-4.[3]
-
As the pH is adjusted, a precipitate of this compound will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the off-white solid precipitate by filtration.[3]
-
Wash the solid with cold water to remove any residual salts and acid.
-
Dry the purified solid under vacuum. This procedure typically yields a product with a purity of ≥96% as determined by HPLC.[3]
Protocol 2: Purification of 5-bromoindole (Precursor) by Steam Distillation
This protocol is for the purification of the precursor to the target molecule and is effective for removing non-volatile and colored impurities.
Materials:
-
Crude 5-bromoindole (50-98% purity)
-
Water
-
Steam distillation apparatus
-
Heating mantle
-
Receiving flask
-
Cooling system
Procedure:
-
Place the crude 5-bromoindole into the distillation flask of the steam distillation apparatus.[2]
-
Add approximately 4 times the weight of water to the crude material in the flask.[2]
-
Begin passing steam (110-120°C) into the flask.[2]
-
Heat the flask to maintain a constant volume of the aqueous solution.[2]
-
Collect the distilled aqueous solution, which will contain the purified 5-bromoindole.[2]
-
Continue the distillation until all the 5-bromoindole has been distilled over (can be monitored by TLC).
-
Concentrate the collected aqueous solution to approximately twice the gross weight of the starting crude 5-bromoindole.[2]
-
Cool the concentrated solution to 0°C to induce crystallization.[2]
-
Filter the colorless crystals of pure 5-bromoindole. This method can achieve a purity of over 99.5%.[2]
Protocol 3: Recrystallization of this compound Derivatives
This protocol provides a general method for the recrystallization of derivatives, such as amides and hydrazides, of this compound. Ethanol is a commonly used solvent.[4]
Materials:
-
Crude derivative of this compound
-
Absolute Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Condenser
-
Filtration apparatus
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., absolute ethanol) to the flask.
-
Gently heat the mixture with stirring to dissolve the compound. Add more solvent in small portions if necessary until the compound is fully dissolved at the boiling point of the solvent.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Synthesis Workflow and Signaling Pathway Involvement
This compound is a key starting material for the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a generalized synthetic workflow for producing bioactive derivatives.
Caption: Synthetic workflow for EGFR inhibitors from this compound.
The synthesized derivatives of this compound have been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer.[6] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the importance of this chemical scaffold in drug discovery.[4]
The following diagram illustrates the logical relationship in the purification process.
Caption: Logical workflow for the purification of indole derivatives.
References
- 1. goldbio.com [goldbio.com]
- 2. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 3. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-1H-indole-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported and high-yielding method is the alkaline hydrolysis (saponification) of ethyl 5-bromo-1H-indole-2-carboxylate. This involves treating the ester with a base, such as sodium hydroxide, in a solvent mixture like methanol and water, followed by acidification to precipitate the carboxylic acid.[1]
Q2: What is a typical expected yield for this synthesis?
A2: A yield of approximately 91% has been reported in the literature under optimized conditions.[1] However, yields can vary depending on the specific experimental parameters and the purity of the starting materials.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Key parameters to control include the reaction temperature, reaction time, concentration of the base, and the pH during the final acidification step. Careful control of these variables is essential to ensure complete hydrolysis while minimizing side reactions.
Q4: What are the potential side reactions that can lower the yield?
A4: The primary side reaction of concern is the decarboxylation of the indole-2-carboxylic acid product to form 5-bromoindole. This is more likely to occur at elevated temperatures. Incomplete hydrolysis, leaving unreacted starting material, is another common issue.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the saponification reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of the carboxylic acid spot (which will have a different Rf value) indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete hydrolysis of the ethyl ester. | - Increase the reaction time. - Increase the amount of sodium hydroxide. - Ensure the reaction mixture is homogeneous. |
| Product loss during work-up. | - Ensure the pH is adjusted to 3-4 for complete precipitation. - Cool the mixture sufficiently before filtration. - Wash the solid product with a minimal amount of cold solvent to avoid dissolving it. | |
| Decarboxylation of the product. | - Avoid excessive heating during the reaction and work-up. - Maintain the reaction temperature at a moderate level (e.g., refluxing methanol/water). | |
| Product is off-white or colored | Presence of impurities from the starting material or side reactions. | - Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). - Treat the crude product with activated carbon to remove colored impurities. |
| Difficulty in filtering the product | The precipitate is too fine or gelatinous. | - Allow the precipitate to age in the cold for a longer period to allow for crystal growth. - Use a different solvent for precipitation or add a co-solvent. |
| Inconsistent Results | Variability in starting material quality or reaction conditions. | - Use high-purity starting materials. - Maintain consistent reaction parameters (temperature, time, stoichiometry) between batches. |
Experimental Protocols
High-Yield Synthesis of this compound[1]
This protocol is adapted from a literature procedure with a reported yield of 91%.
Materials:
-
Ethyl 5-bromo-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
10% Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 134 g of ethyl 5-bromo-1H-indole-2-carboxylate in a mixture of 183 mL of methanol and 183 mL of water.
-
Saponification: Add 31.25 g of 96% sodium hydroxide to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 30 minutes.
-
Cooling: After 30 minutes, cool the reaction mixture to 40°C.
-
Acidification: Slowly add 10% hydrochloric acid to the mixture with stirring until the pH reaches 3-4. This will cause the product to precipitate.
-
Precipitation and Filtration: Cool the mixture further in an ice bath to ensure complete precipitation. Collect the off-white solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold water and then dry it under vacuum to obtain this compound.
Purity Analysis:
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A purity of ≥96% has been reported using this method.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of this compound?
A1: The primary challenges in purifying this compound are the removal of colored impurities and achieving high purity (>99%). Crude products are often described as off-white, beige, or even darker, suggesting the presence of persistent impurities that are not easily removed by simple purification techniques.[1][2]
Q2: What is the typical appearance and purity of crude this compound after synthesis?
A2: Following synthesis, particularly after hydrolysis of its ethyl ester, the product is typically an off-white solid with a purity of ≥96% as determined by HPLC.[1] The coloration indicates the presence of impurities.
Q3: What are the likely sources of colored impurities?
A3: While specific impurities for this compound are not extensively documented in the provided search results, colored impurities in indole derivatives often arise from oxidation or polymerization of the electron-rich indole ring.[3] Incomplete hydrolysis of the ethyl ester precursor (ethyl 5-bromo-1H-indole-2-carboxylate) can also be a source of impurities, though this is typically not colored.[4][5][6]
Q4: What are the main purification methods for this compound?
A4: The most common purification methods for indole derivatives, including this compound, are recrystallization and column chromatography.[7] For the closely related compound 5-bromoindole, steam distillation has proven to be a highly effective method for removing colored impurities and achieving high purity.[7]
Troubleshooting Guides
Issue 1: Persistent Color in the Final Product After Recrystallization
Problem: My recrystallized this compound is still off-white or yellowish, not the desired pure white crystalline solid.
Possible Causes & Solutions:
-
Inadequate Solvent System: The chosen solvent may not effectively differentiate between the product and the colored impurities at different temperatures.
-
Troubleshooting: Experiment with mixed solvent systems. A combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold) can be effective. For carboxylic acids, mixtures of alcohols (methanol, ethanol) and water are often a good starting point. One literature procedure for a derivative involves recrystallization from absolute ethanol.[8]
-
-
Oxidation during Purification: Indole compounds can be sensitive to air and light, leading to the formation of colored oxidation products.
-
Troubleshooting: Perform recrystallization under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. Protect the solution and the final product from light.
-
-
Highly Persistent Impurities: The colored impurities may have very similar solubility profiles to the product.
-
Troubleshooting:
-
Activated Carbon Treatment: Before allowing the hot solution to cool for crystallization, add a small amount of activated carbon to adsorb colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the carbon before cooling.
-
Alternative Purification Method: If recrystallization is ineffective, consider column chromatography or, if applicable, steam distillation, which is very effective for the related 5-bromoindole.[7]
-
-
Issue 2: Low Recovery After Recrystallization
Problem: I am losing a significant amount of my product during recrystallization.
Possible Causes & Solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling.
-
Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.
-
-
Premature Crystallization: The product crystallizes too quickly during hot filtration (if performed).
-
Troubleshooting: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent a sudden drop in temperature. Use a slight excess of hot solvent to keep the product dissolved during this step.
-
-
High Solubility in Cold Solvent: The product is too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting:
-
Optimize the Solvent System: Select a solvent or solvent mixture in which the product has a steep solubility curve (high solubility at high temperature and very low solubility at low temperature).
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
-
Issue 3: Streaking or Tailing of the Compound on a Silica Gel Column
Problem: When I try to purify this compound using silica gel column chromatography, the product streaks down the column, leading to poor separation.
Possible Causes & Solutions:
-
Interaction with Silica Gel: The acidic nature of the carboxylic acid group can lead to strong, undesirable interactions with the slightly acidic silica gel, causing tailing.
-
Troubleshooting:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.
-
Use Reversed-Phase Chromatography: Consider using a C18 reversed-phase column. In this case, a typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%).
-
-
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable alcohol (e.g., ethanol or methanol) and heat the mixture gently to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities or if using activated carbon for decolorization, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot alcoholic solution until the solution becomes slightly turbid. Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold alcohol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Reversed-Phase Flash Column Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile or Methanol + 0.1% TFA or Formic Acid.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO, then dilute with the initial mobile phase composition. Alternatively, for dry loading, adsorb the crude product onto a small amount of C18 silica.
-
Elution: Start with a low percentage of Solvent B and gradually increase the concentration in a linear gradient. The exact gradient will depend on the impurity profile and should be optimized using analytical HPLC or TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Water | 0.0399 mg/mL (predicted) | [7] |
| Methanol | Soluble with heating | [9] |
| Ethanol | Soluble with heating | [8] |
Table 2: Purity of this compound after Different Purification Steps
| Purification Method | Starting Purity | Final Purity | Appearance | Reference |
| Synthesis (Hydrolysis) | N/A | ≥96% | Off-white solid | [1] |
| Steam Distillation (for 5-bromoindole) | 80-95% | >99% | Colorless/White solid | [7] |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromoindole-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. 16732-70-0 CAS MSDS (Ethyl 5-Bromoindole-2-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ethyl 5-bromo-1h-indole-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 5-bromo-1h-indole-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: HPLC Analysis of 5-Bromo-1H-indole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 5-Bromo-1H-indole-2-carboxylic acid, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. The following sections detail potential causes and solutions for peak tailing in the HPLC analysis of this compound.
FAQ 1: What are the most common causes of peak tailing for this compound?
Peak tailing for this acidic compound is often attributed to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The primary causes include:
-
Secondary Silanol Interactions: The carboxylic acid group of the analyte can interact with free silanol groups on the surface of silica-based columns, leading to a secondary retention mechanism that causes peak tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound (approximately 4.25), the compound will exist in both ionized and unionized forms, which can result in peak distortion.[2]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can lead to band broadening and peak tailing.[1]
FAQ 2: How can I mitigate secondary silanol interactions?
Addressing secondary interactions with silanol groups is crucial for achieving symmetrical peaks for acidic analytes. Here are several effective strategies:
-
Mobile Phase pH Adjustment: The most effective way to suppress silanol interactions is to lower the mobile phase pH. An acidic mobile phase protonates the silanol groups (Si-OH), reducing their ability to interact with the negatively charged carboxylate of the analyte. A general guideline is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For this compound (pKa ≈ 4.25), a mobile phase pH of 2.0-2.5 is recommended.[2]
-
Use of Acidic Additives: Incorporating a small percentage of an acid, such as trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.1%), into the mobile phase can effectively control the pH and improve peak shape. These additives also compete with the analyte for active sites on the stationary phase.
-
Column Selection: Employing a modern, high-purity silica column (Type B) with low silanol activity is highly recommended. End-capped columns, where the residual silanol groups are chemically deactivated, are also an excellent choice to minimize tailing.
FAQ 3: What is the optimal mobile phase composition for the analysis of this compound?
A reversed-phase method is typically suitable for this compound. A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Recommended Mobile Phase Composition:
| Component | Recommended Conditions | Rationale |
| Aqueous Phase | Water with an acidic modifier (e.g., 0.1% TFA or 0.1% Formic Acid) to achieve a pH of 2.0-2.5. | To ensure the analyte is in its protonated form and to suppress silanol activity. |
| Organic Phase | Acetonitrile or Methanol | To control the retention and elution of the analyte. |
| Elution Mode | Isocratic or Gradient | A gradient elution (e.g., starting with a lower percentage of the organic phase and increasing it over time) can be beneficial for separating the analyte from impurities with different polarities. |
Experimental Protocols
Below is a representative HPLC method for the analysis of this compound. This method is a starting point and may require optimization for specific applications.
Representative HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 292 nm |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.1 mg/mL. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7254-19-5 | [2] |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.05 g/mol | |
| Predicted pKa | ~4.25 | [2] |
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
References
Technical Support Center: Enhancing Cell Permeability of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives.
Troubleshooting Guides
Issue: Low intracellular concentration of my this compound derivative in cell-based assays.
Possible Cause 1: Poor Passive Diffusion due to Ionization
At physiological pH (around 7.4), the carboxylic acid moiety of your compound is likely deprotonated, resulting in a negatively charged molecule. This increased polarity significantly hinders its ability to passively diffuse across the lipophilic cell membrane.
Solution: Prodrug Strategy - Esterification
A common and effective method to overcome this is to mask the polar carboxylic acid group by converting it into a more lipophilic ester. This ester prodrug can more readily cross the cell membrane. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid derivative.
-
Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your this compound derivative. This modification increases the compound's lipophilicity, which generally leads to improved cell permeability. Studies on other carboxylic acid-containing drugs have shown that esterification can significantly increase the apparent permeability coefficient (Papp)[1][2].
Possible Cause 2: Active Efflux by Transmembrane Transporters
Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.
Solution: Co-administration with an Efflux Pump Inhibitor
To determine if efflux is the issue, you can perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).
-
Recommendation: If the intracellular concentration of your compound increases significantly in the presence of the inhibitor, it is likely a substrate for that efflux pump. In this case, medicinal chemistry efforts could be directed towards modifying the structure of your compound to reduce its affinity for the efflux transporter.
Issue: My ester prodrug is not showing the expected increase in intracellular concentration or activity.
Possible Cause 1: Insufficient Hydrolysis of the Ester Prodrug
The ester prodrug may not be efficiently cleaved by intracellular esterases to release the active parent compound.
Solution: Vary the Ester Promoieties
The rate of hydrolysis can be influenced by the nature of the ester group.
-
Recommendation: Synthesize a small library of ester prodrugs with different alkyl or aryl groups and evaluate their intracellular hydrolysis rates. Sterically hindered esters may be cleaved more slowly, while esters with electron-withdrawing groups might be more labile.
Possible Cause 2: Low Aqueous Solubility of the Ester Prodrug
Increasing the lipophilicity too much can lead to poor aqueous solubility, which can limit the concentration of the compound available to permeate the cells.
Solution: Balance Lipophilicity and Solubility
-
Recommendation: Aim for a balance between lipophilicity and aqueous solubility. Consider using promoieties that can improve both permeability and solubility, such as those containing a terminal amino group that would be protonated at physiological pH.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound derivatives often poor?
The primary reason is the presence of the carboxylic acid group. At physiological pH, this group is ionized, making the molecule polar and reducing its ability to pass through the nonpolar lipid bilayer of the cell membrane.
Q2: What is a prodrug and how can it help with poor permeability?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For carboxylic acids, converting them into esters creates a more lipophilic prodrug that can cross the cell membrane more easily. Once inside the cell, cellular enzymes called esterases cleave the ester, releasing the active carboxylic acid.
Q3: How can I experimentally measure the cell permeability of my compound?
Standard in vitro methods include the Caco-2 and MDCK cell monolayer assays. These assays measure the rate at which a compound crosses a confluent monolayer of cells grown on a permeable support. The result is expressed as an apparent permeability coefficient (Papp).
Q4: What is a good Papp value for a compound to be considered cell-permeable?
Generally, compounds with a Papp value >10 x 10⁻⁶ cm/s are considered to have high permeability, while those with a Papp value <1 x 10⁻⁶ cm/s are considered to have low permeability.
Q5: What are efflux pumps and how do they affect my compound's intracellular concentration?
Efflux pumps are proteins on the cell surface that actively transport substances out of the cell. If your compound is a substrate for an efflux pump, it will be pumped out of the cell, resulting in a lower intracellular concentration than expected based on passive diffusion alone.
Data Presentation
The following tables provide a hypothetical but realistic representation of the expected improvement in cell permeability and biological activity when converting a this compound derivative into an ester prodrug.
Table 1: Physicochemical and Permeability Properties
| Compound | Molecular Weight ( g/mol ) | clogP | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) |
| This compound | 240.05 | 2.8 | 0.5 |
| Methyl 5-bromo-1H-indole-2-carboxylate | 254.08 | 3.3 | 8.2 |
| Ethyl 5-bromo-1H-indole-2-carboxylate | 268.11 | 3.7 | 12.5 |
Table 2: In Vitro Biological Activity
| Compound | Target IC₅₀ (µM) | Cellular IC₅₀ (µM) |
| This compound | 0.1 | 5.0 |
| Methyl 5-bromo-1H-indole-2-carboxylate | > 50 (inactive prodrug) | 0.8 |
| Ethyl 5-bromo-1H-indole-2-carboxylate | > 50 (inactive prodrug) | 0.3 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., a high-permeability control like propranolol and a low-permeability control like Lucifer yellow)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Protocol 2: Bidirectional Caco-2 Assay for Efflux Ratio Determination
Objective: To determine if a compound is a substrate of efflux transporters.
Methodology:
-
Follow the same procedure as in Protocol 1, but perform the transport experiment in both directions:
-
Apical to Basolateral (A to B): As described above.
-
Basolateral to Apical (B to A): Add the test compound to the basolateral compartment and sample from the apical compartment.
-
-
Calculation of Efflux Ratio (ER):
-
Calculate the Papp for both directions (Papp A to B and Papp B to A).
-
The efflux ratio is calculated as: ER = Papp (B to A) / Papp (A to B)
-
An efflux ratio > 2 suggests that the compound is actively transported by an efflux pump.
-
Visualizations
Caption: Troubleshooting logic for poor cell permeability.
Caption: Prodrug activation and mechanism of action.
References
strategies to enhance the biological activity of 5-Bromo-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Bromo-1H-indole-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological potential?
A1: this compound is an organic compound featuring an indole core substituted with a bromine atom and a carboxylic acid group.[1][2] It serves as a crucial intermediate or building block for the synthesis of more complex, biologically active molecules.[1][2] Its derivatives have shown significant potential as anticancer agents, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[3][4]
Q2: What are the principal strategies to enhance the biological activity of this compound?
A2: The primary strategy involves chemical modification of the carboxylic acid group at the 2-position. This functional group is typically converted into esters, amides, carbohydrazides, and subsequently into more complex heterocyclic systems like hydrazones, oxadiazoles, and triazoles.[3][4][5] These modifications aim to improve the compound's binding affinity to biological targets, enhance its pharmacokinetic properties, and increase its overall efficacy. The bromine atom at the 5-position is also important as it is amenable to palladium-catalyzed cross-coupling reactions, allowing for further structural diversification.[2]
Q3: Which molecular targets are most commonly investigated for derivatives of this compound?
A3: The most frequently studied molecular targets are protein tyrosine kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Specifically, derivatives have been designed and synthesized as potent inhibitors of:
-
EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase: Inhibition of EGFR disrupts signaling pathways that lead to cell proliferation, promoting cell cycle arrest and apoptosis.[3][5]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Tyrosine Kinase: Targeting VEGFR-2 is an anti-angiogenic strategy that inhibits the formation of new blood vessels required for tumor growth.[4][6]
Q4: How does the conversion of the carboxylic acid to a hydrazone or other heterocycles impact biological activity?
A4: Converting the carboxylic acid to a hydrazide and then to a hydrazone derivative introduces a key pharmacophore that can form crucial interactions with the target protein. For instance, the hydrazone moiety can establish hydrogen bonds and pi-pi stacking interactions within the kinase domain of receptors like VEGFR-2 or EGFR.[4] This improved binding affinity translates to lower IC50 values and greater potency. Different substitutions on the benzylidene part of the hydrazone can further fine-tune this activity, as demonstrated by structure-activity relationship (SAR) studies.[4][5]
Troubleshooting Guides
Synthesis & Purification
Q: My initial esterification of this compound is resulting in a low yield. What are the common pitfalls?
A: Low yields in the Fischer esterification of this substrate can be due to several factors:
-
Incomplete Reaction: The reaction is an equilibrium. Ensure you are using a sufficient excess of the alcohol (e.g., absolute ethanol) and a strong acid catalyst like concentrated H₂SO₄.
-
Water Contamination: The presence of water can shift the equilibrium back towards the reactants. Use anhydrous alcohol and dried glassware.
-
Reaction Time and Temperature: The reaction typically requires reflux for several hours (e.g., 9 hours at 80°C).[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Work-up Procedure: During neutralization (e.g., with 5% NaHCO₃), the product may precipitate. Ensure complete precipitation before filtration. The product can be recrystallized from ethanol to improve purity.[5]
Q: The conversion of the ethyl ester to 5-bromo-1H-indole-2-carbohydrazide is incomplete. How can I optimize this step?
A: This is a nucleophilic acyl substitution reaction. To drive it to completion:
-
Excess Hydrazine Hydrate: Use a significant molar excess of hydrazine hydrate (e.g., 10 equivalents) to ensure the ester is fully consumed.[5]
-
Sufficient Reflux Time: This reaction also requires prolonged heating. A typical condition is refluxing in ethanol for 9 hours at 80°C.[5][6] Use TLC to confirm the disappearance of the starting ester.
-
Solvent Choice: Absolute ethanol is a commonly used and effective solvent for this transformation.[5]
Q: I am having difficulty purifying my final hydrazone derivative. What are common impurities and recommended purification methods?
A: Common impurities include unreacted 5-bromo-1H-indole-2-carbohydrazide and the corresponding aldehyde used in the condensation step.
-
Recrystallization: This is the most effective method for purifying the final solid product. Ethanol is often a suitable solvent.[5]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. The appropriate solvent system (eluent) will need to be determined via TLC analysis.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.
Biological Assays
Q: My synthesized compounds show poor solubility in aqueous media for cell-based assays. How can I address this?
A: Poor aqueous solubility is a common issue for organic molecules.
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to prepare stock solutions. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation Strategies: For in-vivo studies, formulation with agents like Cremophor EL, cyclodextrins, or conversion to a salt form (if applicable) can enhance solubility.
-
Structural Modification: In the long term, SAR studies can guide the incorporation of more polar or ionizable functional groups into the molecular structure to improve solubility.
Q: I am observing high variability in my MTT cell proliferation assay results. What are the potential causes?
A: High variability in MTT assays can stem from several sources:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Inconsistent cell density is a major source of variability.
-
Compound Precipitation: Visually inspect the wells under a microscope after adding your compound. If the compound precipitates out of the medium, the effective concentration will be lower and inconsistent.
-
Incubation Times: Adhere strictly to the incubation times for both the compound treatment and the MTT reagent.
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including the vehicle control.
-
Pipetting Errors: Use calibrated pipettes and ensure proper technique to minimize volume errors.
Quantitative Data Summary
The following tables summarize the in-vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Hydrazone Derivatives
| Compound ID | Derivative Structure (Substitution on Benzylidene) | Cell Line | IC50 (µM) | Reference |
| 5BDBIC | 4-(dimethylamino) | HepG2 | 14.3 | [4] |
| Sorafenib | (Standard Drug) | HepG2 | 6.2 | [4] |
Table 2: Anti-Angiogenic and Anti-Proliferative Activities
| Compound | Assay | Cell Line / Model | IC50 (µg/mL) | Reference |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Anti-angiogenesis | Rat Aorta | 15.4 | [6] |
| " | Anti-proliferation | HUVEC | 5.6 | [6] |
| " | Anti-proliferation | A549 | 14.4 | [6] |
| " | Free Radical Scavenging | DPPH Assay | 99.6 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate
-
Dissolve this compound in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reflux the mixture at 80°C for approximately 9 hours.[6]
-
Monitor the reaction's completion using TLC.
-
After completion, cool the reaction mixture and neutralize it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) until precipitation is complete.
-
Filter the resulting solid precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl ester.[5]
Protocol 2: Synthesis of 5-bromo-1H-indole-2-carbohydrazide
-
Suspend the ethyl 5-bromo-1H-indole-2-carboxylate in absolute ethanol.
-
Add a 10-fold molar excess of hydrazine hydrate (80% solution).[5]
-
Reflux the mixture at 80°C for 9 hours, monitoring the reaction by TLC.[5][6]
-
Once the starting material is consumed, cool the mixture. The product will often precipitate upon cooling.
-
Filter the precipitate, wash with cold ethanol, and dry to yield the carbohydrazide.
Protocol 3: General Synthesis of Hydrazone Derivatives
-
Dissolve 5-bromo-1H-indole-2-carbohydrazide in absolute ethanol.
-
Add an equimolar amount of the desired substituted benzaldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.[6]
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) for purification.
Protocol 4: MTT Cell Proliferation Assay
-
Seed cells (e.g., A549, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds from a DMSO stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds (or vehicle control - DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.
-
Remove the medium and add DMSO (e.g., 100 µL) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: General strategy for derivatizing the parent compound.
Caption: Experimental workflow from design to lead identification.
Caption: Inhibition of EGFR/VEGFR-2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
troubleshooting unexpected results in assays with 5-Bromo-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indole-2-carboxylic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic building block characterized by an indole structure with a bromine atom at the 5-position and a carboxylic acid group at the 2-position.[1][2] It is primarily used as an intermediate in the synthesis of more complex, biologically active compounds.[3] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents (targeting VEGFR-2, EGFR, and tubulin polymerization), antibacterial agents, and inhibitors of enzymes like MMP-13 and HIV-1 integrase.[2][4][5][6][7][8]
Q2: What are the general physical and chemical properties of this compound?
This compound is typically a white to off-white or light yellow crystalline solid.[1][9] Due to the carboxylic acid group, it is soluble in some polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][9] Its solubility in aqueous solutions is expected to be pH-dependent.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store the compound at -20°C and protected from light to ensure its stability.[2]
Q4: What safety precautions should be taken when handling this compound?
Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment such as eye shields, gloves, and a lab coat. The compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Compound
Symptom: You observe precipitation of this compound when preparing stock solutions or when adding it to your aqueous assay buffer.
Possible Causes & Solutions:
-
Low Intrinsic Solubility: The compound has limited solubility in neutral aqueous buffers.
-
Incorrect Solvent for Stock Solution: The initial solvent is not appropriate or the concentration is too high.
-
pH of the Assay Buffer: The carboxylic acid group's ionization state is pH-dependent, affecting solubility.
-
"Salting Out" Effect: High salt concentrations in the buffer can reduce the solubility of organic molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data: Solubility
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [9] |
| Dimethylformamide (DMF) | Soluble | [9] |
| Water | Sparingly soluble (pH-dependent) | [1] |
| Alcohols | Soluble | [1] |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptom: You are observing high variability between replicate wells or between experiments.
Possible Causes & Solutions:
-
Compound Instability: The indole ring can be susceptible to oxidation, especially when exposed to light or certain metal ions. The compound may degrade in the assay buffer over the course of the experiment.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, which can lead to non-specific inhibition or other artifacts.
-
Assay Interference: The compound may interfere with the assay signal itself (e.g., fluorescence quenching/enhancement, absorbance).
Troubleshooting Steps:
-
Assess Compound Stability:
-
Prepare the compound in your assay buffer and incubate it for the duration of your experiment.
-
Analyze the sample by HPLC at different time points (e.g., 0, 1, 2, 4 hours) to check for degradation products.
-
Solution: If degradation is observed, minimize the pre-incubation time of the compound in the buffer. Prepare fresh solutions for each experiment. Protect solutions from light.
-
-
Evaluate Potential for Aggregation:
-
Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of your compound significantly decreases, it may be due to aggregation-based inhibition.
-
Solution: Include a small amount of a non-ionic detergent in your assay buffer to prevent aggregation.
-
-
Check for Assay Signal Interference:
-
Run control experiments without the enzyme or cells, but with your compound at various concentrations, to see if it affects the background signal of your assay readout (e.g., fluorescence, absorbance, luminescence).
-
Solution: If interference is detected, you may need to find a different detection method or subtract the background signal from each well.
-
Issue 3: Unexpected Biological Activity or Off-Target Effects
Symptom: The compound shows activity in an unexpected assay or at a much different potency than expected.
Possible Causes & Solutions:
-
Impurity of the Compound: The purchased or synthesized compound may contain impurities that are responsible for the observed activity.
-
Broad Target Specificity: Indole derivatives can interact with multiple biological targets.[7][8]
-
Non-specific Reactivity: The indole nucleus or other functional groups could potentially react non-specifically with proteins, for example, through covalent modification, although this is less common for this specific structure.
Troubleshooting Logic:
Caption: Logic diagram for troubleshooting unexpected activity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Compound Information:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
-
Procedure:
-
Weigh out 2.40 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Store the 10 mM stock solution at -20°C, protected from light. For daily use, small aliquots can be kept at 4°C for a limited time to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Kinase Assay (e.g., VEGFR-2, EGFR)
This is a generalized protocol; specific concentrations and incubation times should be optimized for the particular kinase and substrate.
-
Prepare Reagents:
-
Kinase Buffer: (Example) 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute it in kinase buffer to the desired final concentration (often near the Kₘ for the specific kinase).
-
Substrate Solution: Prepare a stock of the peptide or protein substrate and dilute it in kinase buffer.
-
Kinase Enzyme: Dilute the kinase to the desired concentration in kinase buffer.
-
Test Compound: Serially dilute the 10 mM stock of this compound in kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mixture to all wells.
-
Incubate the plate for 60-120 minutes at room temperature or 30°C.
-
Stop the reaction and detect the signal using an appropriate method (e.g., ADP-Glo™, HTRF®, AlphaScreen®).
-
Signaling Pathway Example: VEGFR-2 Inhibition
Derivatives of this compound have been shown to inhibit VEGFR-2 tyrosine kinase.[4] This inhibition blocks downstream signaling pathways involved in angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. CAS 7254-19-5: 5-bromoindole-2-carboxylic acid [cymitquimica.com]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Navigating the Reactivity of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing the regioselectivity of reactions involving 5-Bromo-1H-indole-2-carboxylic acid. This versatile building block, possessing both a reactive bromine atom and a carboxylic acid group, offers numerous possibilities for molecular diversification but also presents unique challenges in controlling reaction outcomes.[1] This guide will help you navigate these complexities to achieve your desired synthetic targets.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three main reactive sites:
-
C5-Bromo group: This site is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.[1]
-
N1-H of the indole ring: The indole nitrogen is nucleophilic and can undergo reactions like N-alkylation and N-arylation.
-
C2-Carboxylic acid: This group can be modified through esterification, amidation, and other standard carboxylic acid transformations.[1]
-
Indole Ring (C3, C4, C6, C7): The indole ring itself is electron-rich and susceptible to electrophilic substitution.
Q2: Which position on the indole ring is most susceptible to electrophilic attack?
A2: For a typical indole, the C3 position is the most electron-rich and therefore the most common site for electrophilic substitution. The C2-carboxylic acid group in this compound is an electron-withdrawing group, which generally deactivates the pyrrole ring towards electrophilic attack. However, the nitrogen atom's ability to stabilize a positive charge at the C3 position often still favors substitution at this site, albeit at a slower rate than in unsubstituted indoles. The precise outcome will depend on the reaction conditions and the nature of the electrophile.
Q3: How do the existing substituents (C5-Br and C2-COOH) influence the regioselectivity of further electrophilic substitution?
A3: The C2-carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director for electrophilic aromatic substitution on the benzene ring. The C5-bromo group is also deactivating but is an ortho-, para-director. Their combined influence makes predicting the exact site of further substitution on the benzene portion of the indole complex. However, for electrophilic attack on the pyrrole ring, the C3 position generally remains the most favored site due to the powerful directing effect of the indole nitrogen.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation vs. C3-Alkylation
Symptom: During alkylation reactions with alkyl halides, a mixture of N1-alkylated and C3-alkylated products is obtained, leading to difficult separation and low yield of the desired isomer.
Cause: The indole anion formed under basic conditions is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The regioselectivity is highly dependent on the reaction conditions.
Solutions:
-
Favoring N-Alkylation:
-
Choice of Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This combination fully deprotonates the indole nitrogen, and the polar solvent helps to solvate the cation, leaving the nitrogen as the more accessible nucleophilic site. Increasing the reaction temperature can also favor N-alkylation.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., NaOH/water and an organic solvent) can selectively promote N-alkylation.
-
-
Favoring C3-Alkylation:
-
Metal-Catalyzed Reactions: Certain metal catalysts, such as those based on iridium, can promote selective C3-alkylation with alcohols.
-
Lewis Acid Catalysis: In the presence of a Lewis acid, Friedel-Crafts type alkylation will preferentially occur at the electron-rich C3 position.
-
Workflow for Selective N-Alkylation:
Caption: Workflow for achieving selective N1-alkylation.
Issue 2: Low Yields and Side Products in Palladium-Catalyzed Cross-Coupling Reactions
Symptom: Suzuki, Heck, or Sonogashira coupling reactions at the C5-bromo position result in low yields of the desired product, accompanied by significant amounts of starting material and/or side products like the debrominated indole (hydrodehalogenation) or homocoupled products.
Cause:
-
Catalyst Inactivation: The palladium catalyst can be deactivated through various pathways.
-
Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom.
-
Homocoupling: The boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) couples with itself.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent.
Solutions:
Troubleshooting Suzuki-Miyaura Coupling
| Parameter | Recommendation for Improved Yield and Selectivity |
| Catalyst | For challenging substrates, consider using a more active catalyst system, such as one with a biarylphosphine ligand (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | A weaker base like K₂CO₃ or Cs₂CO₃ is often effective and can help minimize side reactions. The choice of base can be critical and may require screening. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The water is essential for the transmetalation step. Ensure solvents are properly degassed to prevent catalyst oxidation. |
| Additives | In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate. |
Troubleshooting Heck and Sonogashira Coupling
| Parameter | Recommendation for Improved Yield and Selectivity |
| Ligand | The choice of phosphine ligand is crucial. For electron-rich aryl bromides, more electron-rich and bulky ligands can be beneficial. |
| Base (Heck) | An organic base like triethylamine (Et₃N) is commonly used. |
| Co-catalyst (Sonogashira) | The use of a copper(I) co-catalyst (e.g., CuI) is standard, but copper-free conditions can sometimes reduce homocoupling of the alkyne. |
| Solvent | Aprotic polar solvents like DMF, NMP, or acetonitrile are often effective. Ensure thorough degassing. |
Logical Troubleshooting Flow for Low Yield in Suzuki Coupling:
Caption: A step-by-step troubleshooting guide for low-yielding Suzuki reactions.
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 5-phenyl-1H-indole-2-carboxylic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Benzylation of Ethyl 5-Bromo-1H-indole-2-carboxylate
Objective: To selectively synthesize ethyl 1-benzyl-5-bromo-1H-indole-2-carboxylate.
Note: It is often advantageous to protect the carboxylic acid as an ester to prevent side reactions and improve solubility before performing N-alkylation.
Materials:
-
Ethyl 5-bromo-1H-indole-2-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add NaH (1.2 eq) to the DMF and cool the suspension to 0 °C.
-
Slowly add a solution of ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Summary of Reaction Conditions for Regioselectivity
Table 1: N-Alkylation vs. C-Alkylation of Indoles
| Desired Product | Position | Reagents & Conditions | Expected Outcome |
| N-Alkylated Indole | N1 | Strong base (NaH), polar aprotic solvent (DMF), alkyl halide | Favors N-alkylation |
| C-Alkylated Indole | C3 | Lewis acid (e.g., AlCl₃), alkyl halide (Friedel-Crafts) | Favors C-alkylation |
| C-Alkylated Indole | C3 | Iridium catalyst, alcohol | Selective C3-alkylation |
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Typical Catalyst | Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene/Water | Water is crucial; boronic acid stability can be an issue. |
| Heck | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Stereoselectivity is typically high (trans product). |
| Sonogashira | Pd(PPh₃)₄, CuI (co-catalyst) | Et₃N, Diisopropylamine | THF, DMF | Copper co-catalyst can lead to alkyne homocoupling. |
| Buchwald-Hartwig | Pd₂(dba)₃/ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | Ligand choice is critical for substrate scope and efficiency. |
References
Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-Bromo-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Experimental Workflow
Caption: A flowchart illustrating the key stages in the scalable synthesis of this compound.
Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (134 g)
-
Sodium hydroxide (31.25 g of 96%)
-
Methanol (183 mL)
-
Deionized water (183 mL)
-
10% Hydrochloric acid solution
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 183 mL of methanol and 183 mL of water.
-
Saponification: Add 31.25 g of 96% sodium hydroxide to the solution. Heat the mixture to reflux and maintain for 30 minutes.
-
Cooling: After the reaction is complete, cool the mixture to 40°C.
-
Acidification: Slowly add 10% hydrochloric acid solution to the reaction mixture with stirring until the pH reaches 3-4. This will cause the product to precipitate.
-
Isolation: Filter the precipitated solid.
-
Washing: Wash the filter cake with water to remove any remaining salts.
-
Drying: Dry the solid to obtain this compound.
Expected Outcome:
This procedure is reported to yield approximately 109.1 g (91% yield) of an off-white solid with a purity of ≥96% as determined by HPLC.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-bromoindole-2-carboxylate (134 g) | [1] |
| Yield | 109.1 g (91%) | [1] |
| Purity (HPLC) | ≥96% | [1] |
| Appearance | Off-white solid | [1] |
Troubleshooting Guide
Caption: A troubleshooting guide for common problems encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: The hydrolysis reaction seems to be incomplete. What can I do?
A1: Incomplete hydrolysis is a common issue. To address this, you can try the following:
-
Extend the reaction time: While the protocol suggests 30 minutes of reflux, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended. Continue refluxing until the starting material is no longer detected.
-
Ensure adequate mixing: On a larger scale, insufficient agitation can lead to localized areas of low reagent concentration. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.
-
Check the quality of your sodium hydroxide: Use fresh, high-purity sodium hydroxide as it can absorb moisture and carbon dioxide from the air over time, reducing its effectiveness.
Q2: I'm having difficulty filtering the precipitated product. It's very fine and clogs the filter paper.
A2: The particle size of the precipitate can be influenced by the rate of acidification.
-
Slow down the acidification: Add the 10% hydrochloric acid solution very slowly while stirring vigorously. This promotes the formation of larger crystals that are easier to filter.
-
Control the temperature: Cooling the mixture slowly after acidification can also encourage the growth of larger crystals.
-
Use a filter aid: For particularly fine precipitates, you can use a pad of a filter aid like Celite® over your filter paper to improve the filtration rate.
-
Consider alternative filtration methods: For very large scales, a filter press may be more efficient than standard laboratory filtration equipment.
Q3: The purity of my final product is lower than expected. What are the likely impurities and how can I remove them?
A3: The most likely impurities are unreacted starting material (ethyl 5-bromoindole-2-carboxylate) and potentially a small amount of the decarboxylated product (5-bromoindole).
-
Unreacted Starting Material: This can be minimized by ensuring the hydrolysis reaction goes to completion (see Q1).
-
Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic conditions. While the described protocol involves cooling before acidification, localized "hot spots" during acid addition on a large scale could potentially lead to some decarboxylation.
-
Purification: If the purity is below your requirements, recrystallization is a standard method for purification. A suitable solvent system would need to be determined experimentally, but common choices for similar compounds include ethanol, methanol, or mixtures of organic solvents with water.
Q4: Can I use a different base for the saponification?
A4: While sodium hydroxide is commonly used, other bases like potassium hydroxide can also be effective. However, the stoichiometry and reaction conditions may need to be re-optimized. It is important to use a strong base to ensure complete saponification of the ester.
Q5: Is the reaction sensitive to air or moisture?
A5: The saponification reaction itself is not particularly sensitive to air. However, the indole nucleus can be susceptible to oxidation under certain conditions, which may lead to colored impurities. While not strictly necessary for this procedure, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored byproducts, especially if a very high-purity product is required.
References
addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are degradation due to oxidation, photodegradation, and pH-dependent hydrolysis. The indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light. As a carboxylic acid, its solubility and the stability of the carboxylate group are influenced by the pH of the solution.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. For biological assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it into an aqueous buffer or cell culture medium for the final working concentration.
Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?
A3: As a solid, the compound should be stored at -20°C and protected from light[2]. Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed, light-protecting containers. For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this compound is limited, indole-2-carboxylic acids can undergo decarboxylation under acidic conditions[3]. In alkaline conditions, the carboxylate form is more soluble but the indole ring may be more susceptible to oxidation. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability.
Q5: Is this compound sensitive to light?
A5: Yes, brominated aromatic compounds can be sensitive to light and may undergo photodegradation[4]. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q6: Can I subject my stock solution of this compound in DMSO to multiple freeze-thaw cycles?
A6: Repeated freeze-thaw cycles can introduce moisture and promote degradation of compounds in DMSO[5]. To minimize this, it is recommended to aliquot your stock solution into smaller, single-use volumes. This practice avoids repeated temperature fluctuations of the main stock.
Troubleshooting Guides
Issue 1: Precipitation of the Compound in Aqueous Solution
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media. | The final concentration of the compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated by most cell-based assays, but should be optimized and controlled). - Decrease the final working concentration of the compound. - Prepare the final dilution in a stepwise manner, adding the DMSO stock to the aqueous solution with vigorous vortexing. - Consider the use of a solubilizing agent or a different buffer system, after verifying its compatibility with your experimental setup. |
| The solution is initially clear but a precipitate forms over time. | The compound is slowly coming out of solution at the storage temperature (e.g., 4°C or room temperature). | - Prepare fresh dilutions for each experiment. - If short-term storage is necessary, try storing at room temperature instead of 4°C, as some compounds are less soluble at lower temperatures. Ensure the solution is protected from light. - Re-dissolve the precipitate by gentle warming and vortexing before use, but be aware that this may affect the compound's stability. |
Issue 2: Inconsistent or Poor Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Loss of compound activity over the course of an experiment. | Degradation of the compound in the assay medium. | - Minimize the incubation time of the compound in the assay medium as much as possible. - Prepare fresh dilutions of the compound immediately before adding to the assay. - Assess the stability of the compound in your specific assay medium under the experimental conditions (temperature, CO2, etc.). Use an analytical method like HPLC to quantify the compound's concentration over time. |
| High variability between replicate experiments. | Inconsistent preparation of compound solutions or degradation during storage. | - Strictly adhere to a standardized protocol for solution preparation. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Always protect solutions from light. - Run a quality control check of a new batch of the compound to ensure its purity and integrity. |
Data on Solution Stability
| Condition | Solvent | Stability Concern | Recommendation |
| Light Exposure | DMSO, Aqueous Buffers | Photodegradation | High |
| Elevated Temperature (>37°C) | DMSO, Aqueous Buffers | Thermal Degradation | Moderate to High |
| Acidic pH (<5) | Aqueous Buffers | Decarboxylation | Moderate |
| Alkaline pH (>8) | Aqueous Buffers | Oxidation of Indole Ring | Moderate |
| Freeze-Thaw Cycles | DMSO | Introduction of moisture, potential for degradation | Moderate |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vial, precision balance, vortex mixer.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound using a precision balance and transfer it to an amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Stability Assessment in an Aqueous Buffer
-
Materials: 10 mM stock solution of this compound in DMSO, aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4), amber vials, HPLC system with a suitable column (e.g., C18).
-
Procedure:
-
Prepare a working solution of the compound in the aqueous buffer at the desired final concentration (e.g., 100 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.
-
Divide the remaining solution into several amber vials for incubation under different conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each condition and analyze it by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Validation & Comparative
Validating the Anticancer Potential of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive investigation of heterocyclic compounds, with indole derivatives emerging as a particularly promising class. Among these, derivatives of 5-Bromo-1H-indole-2-carboxylic acid have garnered significant attention due to their potent in vitro activity against various cancer cell lines. This guide provides a comprehensive comparison of the preclinical data available for these compounds, focusing on their validation in animal models. Given the nascent stage of in vivo research for this specific scaffold, we will draw comparisons with established multi-kinase inhibitors that share similar mechanisms of action, namely Sunitinib and Sorafenib, to provide a benchmark for efficacy. This guide aims to equip researchers with the necessary data and methodologies to advance the development of this promising class of anticancer agents.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Derivatives of this compound have been shown to exert their anticancer effects primarily through the inhibition of key receptor tyrosine kinases (RTKs), namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.
VEGFR-2 Signaling Pathway:
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
EGFR Signaling Pathway:
EGFR is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Ligand binding to EGFR triggers receptor dimerization and subsequent activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cancer cell growth and survival.
In Vitro Anticancer Activity of 5-Bromoindole Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of 5-bromoindole derivatives against a panel of human cancer cell lines. The following table summarizes the in vitro activity of representative compounds from this class.
| Compound ID | Derivative Type | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 3a | Carbothioamide | HepG2 (Liver) | - | EGFR Inhibition |
| A549 (Lung) | - | |||
| MCF-7 (Breast) | - | |||
| 23p | 5-bromo-7-azaindolin-2-one | HepG2 (Liver) | 2.357 | Multi-kinase Inhibition |
| A549 (Lung) | 3.012 | |||
| Skov-3 (Ovarian) | 2.876 | |||
| BEI-9 | 3-(2-bromoethyl)-indole | SW480 (Colon) | 12.5 | NF-κB Inhibition |
| HCT116 (Colon) | 5 |
Comparative In Vivo Efficacy in Animal Models
While in vivo data for this compound derivatives are limited, the efficacy of established multi-kinase inhibitors, Sunitinib and Sorafenib, in xenograft models provides a valuable benchmark for what might be expected from a potent VEGFR/EGFR inhibitor.
| Drug | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| Sunitinib | Athymic Nude Mice | Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | 80 mg/kg/2 days (oral gavage) | 90.4% reduction in tumor volume after 4 weeks | [1] |
| NOD/SCID Mice | Neuroblastoma (SK-N-BE(2) xenograft) | 20 mg/kg/day | Significant reduction in tumor growth | [2] | |
| Sorafenib | Nude Mice | Anaplastic Thyroid Carcinoma (DRO xenograft) | 40 mg/kg/day (p.o.) | 63% inhibition of tumor growth | [3] |
| Nude Mice | Anaplastic Thyroid Carcinoma (DRO xenograft) | 80 mg/kg/day (p.o.) | 93% inhibition of tumor growth | [3] | |
| Xenograft Mice | Hepatocellular Carcinoma (HuH-7 xenograft) | 40 mg/kg/day (p.o.) | 40% decrease in tumor growth after 3 weeks | [4] |
Experimental Protocols for In Vivo Anticancer Activity Assessment
To validate the anticancer activity of novel this compound derivatives, a robust and well-defined experimental protocol is essential. The following outlines a standard methodology for a human tumor xenograft model in mice.
Objective: To evaluate the in vivo antitumor efficacy of a this compound derivative (Test Compound) in an immunodeficient mouse model bearing human cancer cell xenografts.
Materials:
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
Cell Line: A human cancer cell line known to be sensitive to the Test Compound in vitro (e.g., A549, MDA-MB-231).
-
Test Compound: this compound derivative, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: An established anticancer drug with a similar mechanism of action (e.g., Sunitinib or Sorafenib).
-
Vehicle Control: The formulation vehicle without the Test Compound or Positive Control.
-
Reagents: Matrigel (or similar basement membrane matrix), cell culture media, saline, anesthesia.
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.
-
Cell Preparation and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the Test Compound, Positive Control, and Vehicle Control daily via the appropriate route (e.g., oral gavage).
-
Dosage should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
-
Euthanize mice upon reaching the endpoint or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
-
Data Analysis:
-
Excise, weigh, and photograph the tumors.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion for molecular analysis (e.g., Western blotting to confirm target inhibition).
-
Statistically compare tumor growth rates and final tumor weights between the treatment groups.
-
Conclusion
Derivatives of this compound represent a promising class of anticancer compounds with compelling in vitro activity, primarily through the inhibition of the VEGFR-2 and EGFR signaling pathways. While direct in vivo validation in animal models is still in its early stages, the potent anti-angiogenic and anti-proliferative effects observed in vitro and in related compounds suggest a strong potential for in vivo efficacy. By utilizing robust and well-controlled animal studies, as outlined in this guide, and by benchmarking against established drugs like Sunitinib and Sorafenib, the therapeutic potential of this novel class of indole derivatives can be thoroughly evaluated, paving the way for their potential clinical development.
References
- 1. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for 5-Bromo-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-1H-indole-2-carboxylic acid, a key heterocyclic building block in the synthesis of various bioactive compounds.[1] The performance of this new method is evaluated against an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method, providing researchers and drug development professionals with the necessary data to select the most appropriate analytical technique for their needs.
All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability and reliability of the analytical procedure.[2][3][4][5][6]
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of the newly validated HPLC-UV method and a comparative LC-MS method for the analysis of this compound.
| Validation Parameter | New HPLC-UV Method | Comparative LC-MS Method | ICH Q2(R1) Guideline |
| Specificity | No interference from blank, placebo, and degradation products | High specificity due to mass-to-charge ratio detection | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2] |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range | 1.0 - 100 µg/mL | 0.1 - 50 ng/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | < 2.0% | < 1.5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Highly robust | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[2] |
Experimental Protocols
Newly Validated HPLC-UV Method
This method was developed for the quantification of this compound in bulk drug substance. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of indole derivatives.[7][8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh 10 mg of the this compound sample, dissolve in 10 mL of methanol, and dilute to a final concentration of 10 µg/mL with the mobile phase.
3. Validation Procedure:
-
Specificity: Analyze blank (methanol), placebo, and stressed samples (acid, base, peroxide, heat, and light degradation) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate injections of the 10 µg/mL standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the chromatograms of low concentration standards.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the systematic workflow for the validation of a new analytical method as per ICH guidelines.
Caption: Workflow of the analytical method validation process.
Hypothetical Signaling Pathway Inhibition
This compound and its derivatives are investigated for their potential as inhibitors in various signaling pathways. The diagram below illustrates a hypothetical pathway where such a compound might act.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 5-Bromo-1H-indole-2-carboxylic acid in a specific application
This guide provides a comparative analysis of novel anti-cancer agents derived from 5-bromo-1H-indole-2-carboxylic acid. The focus is on their efficacy as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of performance data, experimental protocols, and the underlying biological pathways.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry due to its structural resemblance to tryptophan and its amenability to chemical modification. Recent studies have highlighted its potential in developing potent inhibitors of protein tyrosine kinases, such as EGFR. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The derivatives discussed herein were synthesized to explore their potential to inhibit EGFR signaling and, consequently, cancer cell growth. This guide benchmarks the performance of several such derivatives against various cancer cell lines and compares their binding affinity to the EGFR kinase domain.
Performance Data
The following tables summarize the in vitro anti-proliferative activity (IC50 values) and the in silico binding affinities of various this compound derivatives against the EGFR kinase domain. The data is benchmarked against Erlotinib, a known EGFR inhibitor.
In Vitro Anti-proliferative Activity (IC50, µM)
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Derivative 3a | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 |
| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 |
| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 |
| Derivative 7 | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 |
| Erlotinib (Standard) | 10.2 ± 0.8 | 14.5 ± 1.1 | 18.7 ± 1.6 |
Lower IC50 values indicate higher potency.
In Silico EGFR Kinase Domain Binding Affinity
| Compound | Binding Energy (kcal/mol) |
| Derivative 3a | -9.8 |
| Derivative 3b | -9.5 |
| Derivative 3f | -9.2 |
| Derivative 7 | -8.9 |
| Erlotinib (Standard) | -10.5 |
More negative binding energy values suggest a stronger interaction with the target.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the EGFR signaling pathway and the general workflow for the synthesis and evaluation of the this compound derivatives.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Synthesis and Evaluation Workflow.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For detailed procedures, please refer to the original research publications.
Synthesis of this compound Derivatives
The synthesis of the target derivatives commences with this compound as the starting material. A common synthetic route involves the following steps:
-
Esterification: The carboxylic acid group of the starting material is first protected, typically through esterification with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions.
-
Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding carbohydrazide.
-
Derivative Synthesis: The carbohydrazide serves as a key intermediate. Various derivatives can be synthesized by reacting it with different electrophiles. For instance, reaction with isothiocyanates can yield thiosemicarbazides, which can be further cyclized to form triazoles or thiadiazoles. Alternatively, condensation with various aldehydes can produce Schiff bases.
-
Purification and Characterization: The final products are purified using techniques such as recrystallization or column chromatography. The structures are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds is evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Erlotinib is used as a positive control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
The ability of the compounds to directly inhibit the enzymatic activity of EGFR is assessed using a kinase assay.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP), or through luminescence-based assays that measure the amount of ATP consumed.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (with and without the enzyme). The IC50 value for enzyme inhibition is then determined from the dose-response curve.
A Head-to-Head Comparison: 5-Bromo-1H-indole-2-carboxylic acid vs. 1H-indole-2-carboxylic acid
An essential guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of indole-based compounds.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Strategic modifications to this core, such as halogenation, can significantly impact a compound's physicochemical properties and biological activity. This guide provides a head-to-head comparison of 5-Bromo-1H-indole-2-carboxylic acid and its non-brominated analog, 1H-indole-2-carboxylic acid, offering a comprehensive overview of their properties, biological activities, and the experimental protocols used for their evaluation.
Physicochemical Properties: The Impact of Bromination
The introduction of a bromine atom at the 5-position of the indole ring markedly alters the physicochemical properties of the molecule. These changes can influence solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
| Property | This compound | 1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₆BrNO₂ | C₉H₇NO₂ |
| Molecular Weight | 240.05 g/mol | 161.16 g/mol [1][2] |
| Melting Point | 287-288 °C | 202-206 °C[2] |
| LogP (calculated) | 3.17 | 2.31[3] |
| pKa (predicted) | 4.25 ± 0.30 | 4.44 ± 0.30[2] |
| Appearance | White to light yellow solid | Off-white to yellow to brown crystalline powder[2] |
| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide. | Soluble in ethanol, dimethyl sulfoxide, and methanol.[2] |
Biological Activity: A Tale of Two Scaffolds
Both this compound and 1H-indole-2-carboxylic acid serve as crucial starting materials for the synthesis of a wide array of biologically active derivatives. While direct comparative studies on the parent molecules are limited, the extensive research on their derivatives highlights the influence of the 5-bromo substitution on therapeutic targeting.
As Kinase Inhibitors in Oncology
Derivatives of both indole-2-carboxylic acids have been extensively investigated as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
EGFR Inhibition: The indole backbone is a recognized scaffold for developing EGFR tyrosine kinase inhibitors.[4] Derivatives of this compound, in particular, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing potent inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[4][5] The bromine atom can form halogen bonds and enhance binding affinity within the kinase domain.
-
VEGFR-2 Inhibition: Hydrazone derivatives of this compound have been synthesized and studied as potential inhibitors of VEGFR-2, a key mediator of angiogenesis.[6] Some of these derivatives have shown promising antitumor activity by targeting the tyrosine kinase activity of VEGFR.[6]
As HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7] The core structure chelates two Mg²⁺ ions within the active site of the integrase. Structural optimizations, including the introduction of a halogenated phenyl group at various positions of the indole core, have been shown to enhance the inhibitory activity against HIV-1 integrase.[7] This suggests that the 5-bromo substitution could play a significant role in improving the potency of these inhibitors.
As NMDA Receptor Antagonists
1H-indole-2-carboxylic acid is a known competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[8] This receptor is crucial for synaptic plasticity and its overactivation can lead to excitotoxicity. The inhibitory activity of indole-2-carboxylic acid derivatives at the NMDA receptor highlights their potential for the treatment of neurological disorders. The influence of bromination at the 5-position on this specific activity warrants further investigation.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activity of indole-2-carboxylic acid derivatives. Specific details may vary between laboratories and experimental setups.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reagents and Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
Specific peptide substrate
-
Test compounds (this compound or 1H-indole-2-carboxylic acid derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
-
Procedure: a. Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2 µL of the respective kinase (EGFR or VEGFR-2) solution to each well. c. Incubate at room temperature for 10-20 minutes. d. Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP. e. Incubate at room temperature for 60 minutes. f. Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay determines a compound's ability to block the integration of viral DNA into a target DNA sequence.
-
Reagents and Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (DS oligo, representing the viral DNA end)
-
Target DNA (TS oligo)
-
Assay buffer (e.g., MOPS, DTT, MgCl₂, MnCl₂)
-
Test compounds dissolved in DMSO
-
Streptavidin-coated 96-well plates
-
HRP-conjugated antibody for detection
-
-
Procedure: a. Coat the streptavidin plate with biotinylated donor DNA. b. Wash the plate and add the test compound at various concentrations. c. Add HIV-1 integrase to the wells and incubate to allow for 3'-processing. d. Add the target DNA to initiate the strand transfer reaction and incubate. e. Wash the plate and add an HRP-conjugated antibody that recognizes the integrated product. f. Add a TMB substrate and measure the absorbance at 450 nm. g. Calculate the percent inhibition and determine the IC₅₀ value.
NMDA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor.
-
Reagents and Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Radiolabeled ligand (e.g., [³H]glycine or a specific glycine site antagonist)
-
Non-labeled glycine (for determining non-specific binding)
-
Test compounds dissolved in buffer or DMSO
-
Glass fiber filters
-
Scintillation cocktail
-
-
Procedure: a. In test tubes, combine the rat cortical membranes, radiolabeled ligand, and the test compound at various concentrations. b. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled glycine. c. Incubate the mixture at a specified temperature for a set time to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. g. Calculate the specific binding and the percent displacement by the test compound to determine the IC₅₀ or Kᵢ value.
Conclusion
The comparative analysis of this compound and its non-brominated counterpart reveals the profound impact of a single bromine atom on the molecule's physicochemical properties and its potential to modulate the biological activity of its derivatives. While 1H-indole-2-carboxylic acid provides a foundational scaffold for targeting a range of biological targets, the introduction of bromine at the 5-position offers a strategic vector for enhancing potency and specificity, particularly in the context of kinase inhibition. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the rational design of novel therapeutics based on the versatile indole-2-carboxylic acid framework. Further direct comparative studies of the parent compounds are warranted to fully elucidate the nuanced effects of this halogen substitution.
References
- 1. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 3. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 5-Bromo-1H-indole-2-carboxylic Acid Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives, focusing on their mechanism of action as tyrosine kinase inhibitors. While direct knockout studies for this specific compound are not yet available in published literature, this document outlines a proposed experimental workflow for target validation using knockout models, based on established methodologies for similar inhibitors. We will compare the reported in vitro efficacy of this compound derivatives with other known inhibitors of the same targets, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action and Target Profile
This compound and its derivatives have been identified as potent inhibitors of receptor tyrosine kinases, playing a crucial role in cancer cell proliferation and angiogenesis.[1][2][3] The primary molecular targets identified through in vitro and in silico studies are VEGFR-2 and EGFR.[1][2][3] By inhibiting these receptors, the compounds disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Proposed Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism of action, where this compound derivatives inhibit the phosphorylation of VEGFR-2 and EGFR, thereby blocking downstream signaling cascades like the MAPK and PI3K/Akt pathways.
Comparative In Vitro Efficacy
The following tables summarize the in vitro inhibitory activities of this compound derivatives against their target kinases and cancer cell lines, compared to established inhibitors.
Table 1: VEGFR-2 Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5BDBIC | VEGFR-2 | 14,300 | Sorafenib | 6,200 |
| Compound 23j | VEGFR-2 | 3.7 | Sorafenib | 3.12 |
| Flubendazole | VEGFR-2 | 470 | - | - |
| Rilpivirine | VEGFR-2 | 6,290 | - | - |
| Papaverine | VEGFR-2 | - | - | - |
5BDBIC is a derivative of 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide.[2] Compound 23j is a bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivative.[7] Flubendazole, Rilpivirine, and Papaverine are FDA-approved drugs identified as VEGFR-2 inhibitors.[8]
Table 2: EGFR Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 3a | EGFR | - | Erlotinib | - |
| Compound 5j | EGFR | 85 | Erlotinib | 80 |
| Gefitinib | EGFR | - | - | - |
| Lapatinib | EGFR | 160 (A431 cells) | Gefitinib | 80 (A431 cells) |
Compound 3a is a derivative of 5-bromo-indole-2-carboxylic acid.[1][3] Compound 5j is a 5-substituted-3-ethylindole-2-carboxamide derivative.[9] Gefitinib and Lapatinib are established EGFR inhibitors.[10][11][12]
Table 3: Anti-proliferative Activity
| Compound | Cell Line | GI50/IC50 (µM) |
| 5BDBIC | HepG2 | 14.3 |
| Compound 3a | HepG2, A549, MCF-7 | Potent activity reported |
| Compound 5j | Four cancer cell lines | 0.037 |
GI50/IC50 values represent the concentration required to inhibit 50% of cell growth or viability.
Confirming Mechanism of Action: A Proposed Knockout Study Workflow
To definitively confirm that the anti-proliferative effects of this compound are mediated through the inhibition of VEGFR-2 and/or EGFR, a knockout (KO) study using CRISPR-Cas9 technology is proposed. This approach will validate the on-target activity of the compound. A similar strategy has been successfully employed to validate the role of VEGFR2 in thyroid cancer cell growth.[13]
Expected Outcomes:
-
WT Cells: A significant decrease in cell viability is expected in the cells treated with this compound compared to the vehicle-treated control group.
-
KO Cells: The compound is expected to have a significantly diminished effect on the viability of the VEGFR-2 or EGFR knockout cells, as its primary target is absent.
-
Comparison: The anti-proliferative effect of the compound should be significantly greater in wild-type cells compared to the knockout cells, confirming that its mechanism of action is dependent on the presence of the target receptor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR)
This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant human VEGFR-2 or EGFR kinase domain.
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Test compound (this compound) and reference inhibitor (e.g., Sorafenib, Erlotinib) at various concentrations.
-
ADP-Glo™ Kinase Assay kit or similar luminescence-based detection system.
-
384-well white plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
In a 384-well plate, add the kinase, the diluted compound, and the kinase assay buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6][14]
-
Reagents and Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Multi-well spectrophotometer (ELISA reader).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[4]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the GI50/IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%.
-
Conclusion
Derivatives of this compound have demonstrated promising anti-cancer activity in preclinical studies by targeting key receptor tyrosine kinases. While the existing in vitro data is compelling, knockout studies are the gold standard for unequivocally confirming the on-target mechanism of action. The proposed experimental workflow provides a robust framework for validating that the anti-proliferative effects of these compounds are indeed mediated through the inhibition of VEGFR-2 and/or EGFR. Such confirmation is a critical step in the continued development of this class of compounds as potential therapeutic agents.
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 11. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. CRISPR-mediated knockout of VEGFR2/KDR inhibits cell growth in a squamous thyroid cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Independent Verification of the Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of two reported methods for the synthesis of 5-Bromo-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable synthetic route.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with a bromine atom and a carboxylic acid group, allows for diverse chemical modifications, making it a versatile precursor in drug discovery programs. The independent verification and comparison of its synthetic routes are essential for ensuring reproducibility, scalability, and purity of the final product. This guide evaluates two prominent synthetic pathways: the hydrolysis of ethyl 5-bromo-1H-indole-2-carboxylate and the Reissert indole synthesis.
Method 1: Hydrolysis of Ethyl 5-bromo-1H-indole-2-carboxylate
This widely reported method involves the saponification of the corresponding ethyl ester to yield the desired carboxylic acid. It is a straightforward and high-yielding approach, particularly suitable when the ester precursor is readily available.
Experimental Protocol
A mixture of ethyl 5-bromo-1H-indole-2-carboxylate (134 g) is dissolved in a solution of sodium hydroxide (31.25 g of 96% NaOH) in a mixture of methanol (183 mL) and water (183 mL). The reaction mixture is heated under reflux for 30 minutes. After cooling to 40 °C, the pH of the solution is adjusted to 3-4 by the dropwise addition of 10% hydrochloric acid. The resulting precipitate is collected by filtration to afford this compound.[1]
Visualizing the Workflow
Caption: Workflow for the hydrolysis of ethyl 5-bromo-1H-indole-2-carboxylate.
Method 2: Reissert Indole Synthesis
The Reissert indole synthesis offers an alternative pathway, starting from more basic building blocks. This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.
Experimental Protocol
Step 1: Condensation of 4-Bromo-2-nitrotoluene with Diethyl Oxalate Potassium ethoxide is prepared by dissolving potassium (1.00 g atom) in absolute ethanol. To this solution, diethyl oxalate (1.00 mole) is added, followed by 4-bromo-2-nitrotoluene (1.00 mole). The mixture is stirred and allowed to stand for at least 24 hours. The resulting potassium salt of ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate is collected by filtration.
Step 2: Reductive Cyclization The potassium salt (0.109 mole) is dissolved in glacial acetic acid. A platinum catalyst (0.20 g) is added, and the mixture is hydrogenated in a Parr apparatus until hydrogen uptake ceases. The catalyst is removed by filtration, and the filtrate is poured into water to precipitate ethyl 5-bromo-1H-indole-2-carboxylate.
Step 3: Hydrolysis The obtained ethyl 5-bromo-1H-indole-2-carboxylate is then hydrolyzed using the same procedure as described in Method 1 to yield this compound.
Visualizing the Workflow
Caption: Workflow for the Reissert synthesis of this compound.
Performance Comparison
| Parameter | Method 1: Hydrolysis | Method 2: Reissert Synthesis |
| Starting Material | Ethyl 5-bromo-1H-indole-2-carboxylate | 4-Bromo-2-nitrotoluene, Diethyl Oxalate |
| Number of Steps | 1 | 3 |
| Reported Yield | 91%[1] | Yields for the specific 5-bromo derivative are not explicitly reported in a single source, but are expected to be moderate to good based on the parent synthesis. |
| Reported Purity | ≥96% (by HPLC)[1] | Not explicitly reported for the 5-bromo derivative. |
| Key Reagents | Sodium hydroxide, Hydrochloric acid | Potassium ethoxide, Diethyl oxalate, H2/Pt catalyst |
| Scalability | High, demonstrated on a 134 g scale.[1] | Potentially scalable, though handling of potassium and catalytic hydrogenation may require specialized equipment. |
| Advantages | High yield, high purity, simple procedure. | Starts from readily available and less complex starting materials. |
| Disadvantages | Relies on the availability of the ester precursor. | Multi-step process, potentially lower overall yield, requires catalytic hydrogenation. |
Conclusion
Both the hydrolysis of ethyl 5-bromo-1H-indole-2-carboxylate and the Reissert indole synthesis are viable methods for obtaining this compound.
The hydrolysis method is the more direct and efficient route, offering a high yield and purity in a single step, making it the preferred method when the starting ester is commercially available or can be synthesized efficiently.
The Reissert synthesis , on the other hand, provides a valuable alternative when starting from more fundamental building blocks. While it involves more steps and potentially a lower overall yield, its utility lies in the accessibility of its starting materials.
The choice between these two methods will ultimately depend on the specific needs of the researcher, including the availability of starting materials, required scale of synthesis, and the equipment at hand. This guide provides the necessary data and a clear visualization of the workflows to make an informed decision.
References
Navigating the Therapeutic Potential of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
A notable gap exists in publicly available literature regarding direct comparative in vivo pharmacokinetic studies of different 5-Bromo-1H-indole-2-carboxylic acid esters. Research to date has predominantly focused on the synthesis of a variety of derivatives and the evaluation of their potential as anticancer agents through in vitro assays and in silico predictions. This guide provides a comprehensive comparison based on the available scientific data, focusing on the synthesis, in vitro biological activity, and predicted pharmacokinetic profiles of these promising compounds.
Synthesis and In Vitro Anticancer Activity of Derivatives
Researchers have successfully synthesized a range of derivatives from the this compound scaffold, including hydrazones, carbothioamides, oxadiazoles, and triazoles.[1][2] These compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, with several derivatives demonstrating significant cytotoxic effects.[1][3]
The primary mechanism of action for some of the most potent compounds appears to be the inhibition of key tyrosine kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] For instance, certain novel indole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR tyrosine kinase activity.[1]
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Derivative Type | Compound | Target Cancer Cell Line | IC50 (µM) | Key Findings |
| Hydrazone | 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 (Hepatocellular Carcinoma) | 14.3 | Potent activity, comparable to the standard VEGFR TK inhibitor sorafenib (IC50 = 6.2 µM). Inhibited VEGFR-2 TK activity, leading to cell cycle arrest and apoptosis.[4] |
| Carbothioamide, Oxadiazole, Triazole, etc. | Compound 3a (specific structure not detailed in abstract) | HepG2, A549 (Lung Carcinoma), MCF-7 (Breast Cancer) | Not specified | Identified as the most powerful among the tested derivatives, while being cancer-specific. Inhibited EGFR tyrosine kinase activity.[1][2] |
| Hydrazone Derivatives | Various | HepG2, HeLa (Cervical Cancer), PC3 (Prostate Cancer) | Not specified | All tested compounds showed cytotoxicity against the three cell lines.[4] |
Predicted Pharmacokinetic Profiles (In Silico ADME)
While experimental pharmacokinetic data is lacking, in silico studies have been conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives. These computational models suggest that many of the synthesized compounds possess favorable drug-like characteristics.
According to molecular docking and computational analyses, several of the evaluated ligands displayed good in silico absorption levels.[1][2] Furthermore, these studies predicted that the compounds would not be inhibitors of cytochrome P450 enzymes and would not be hepatotoxic.[1][2][4] These predictions, while promising, require validation through in vivo experimental studies.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the various derivatives typically starts from this compound. A general workflow involves the initial synthesis of an ester, followed by reaction with hydrazine hydrate to form a hydrazide, which then serves as a key intermediate for synthesizing a variety of derivatives.
References
A Comparative Guide to the Validation of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives as Chemical Probes for Monocarboxylate Transporter (MCT) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromo-1H-indole-2-carboxylic acid as a scaffold for developing chemical probes against biological targets, with a specific focus on Monocarboxylate Transporters (MCTs). While this compound is primarily utilized as a versatile intermediate in the synthesis of bioactive compounds[1][2], its core indole-2-carboxylic acid structure is found in molecules that inhibit MCTs[3]. This guide will objectively compare the performance of established MCT inhibitors and provide the experimental framework necessary to validate novel derivatives of this compound as potential chemical probes for this important biological process.
Introduction to Monocarboxylate Transporters as a Biological Target
Monocarboxylate transporters are a family of proteins responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[4][5] In highly glycolytic cancer cells, MCTs, particularly MCT1 and MCT4, are crucial for extruding lactate to maintain intracellular pH and a high glycolytic rate.[4][5] This makes MCTs a compelling target for cancer therapy.[3][4] Chemical probes that can selectively inhibit MCTs are invaluable tools for studying their role in both normal physiology and disease, and for validating them as therapeutic targets.[6][7]
This compound: A Scaffold for Probe Development
This compound itself is not a validated chemical probe. Instead, it serves as a foundational building block for synthesizing a wide range of biologically active molecules, including inhibitors of VEGFR-2 and EGFR tyrosine kinases, MMP-13, and indoleamine 2,3-dioxygenase.[8][9][10][11] Its indole core is a privileged scaffold in medicinal chemistry, and derivatives of indole-2-carboxylic acid have been identified as inhibitors of MCT1.[3] This suggests that this compound is a promising starting point for the rational design of novel MCT inhibitors.
Comparative Analysis of Known MCT Inhibitors
To validate a new chemical probe, its performance must be benchmarked against existing standards. The following table summarizes quantitative data for several well-characterized MCT inhibitors. A hypothetical entry for a "this compound Derivative" is included to illustrate the target data points for a new probe.
| Compound | Target(s) | IC50 / Ki | Assay Type | Key Features | Reference |
| AR-C155858 | MCT1, MCT2 | Ki: 2.3 nM (MCT1), 10 nM (MCT2) | Radioligand Binding | High potency, dual MCT1/MCT2 inhibitor. | [5][12][13] |
| AZD3965 | MCT1 | Ki: 1.6 nM | Radioligand Binding | Highly potent and selective for MCT1 over MCT2. Orally available. | [5][12] |
| α-cyano-4-hydroxycinnamate (CHC) | MCT1, MCT2, MCT4 | - | Lactate Transport | Pan-MCT inhibitor, commonly used as a research tool. | [12] |
| Syrosingopine | MCT1, MCT4 | - | Lactate Transport | Dual MCT1/MCT4 inhibitor. | [5] |
| BAY-8002 | MCT1 | IC50: 85 nM | Cell-based Lactate Uptake | Potent and selective for MCT1 over MCT4. Orally active. | [5] |
| Hypothetical this compound Derivative | MCT1/4 | < 1 µM | Biochemical & Cell-based | To be determined through experimentation. | - |
Experimental Protocols for Chemical Probe Validation
The validation of a novel compound, such as a derivative of this compound, as an MCT inhibitor requires a series of well-defined experiments.
1. Biochemical Assay: Inhibition of [14C]-Lactate Transport in Oocytes
This assay directly measures the ability of a compound to inhibit the transport of radiolabeled lactate into Xenopus laevis oocytes expressing a specific MCT isoform (e.g., MCT1, MCT2, or MCT4).
-
Objective: To determine the IC50 of the test compound against specific MCT isoforms.
-
Methodology:
-
Inject Xenopus laevis oocytes with cRNA encoding the human MCT isoform of interest and its ancillary protein (e.g., Basigin for MCT1/4, Embigin for MCT2).
-
Incubate oocytes for 3-5 days to allow for protein expression.
-
Pre-incubate the oocytes with varying concentrations of the test compound for 10-15 minutes.
-
Initiate the transport assay by adding a solution containing a known concentration of [14C]-L-lactate (e.g., 0.5 mM) at a specific pH (e.g., pH 6.0).
-
Stop the transport after a defined period (e.g., 5 minutes) by washing the oocytes with ice-cold buffer.
-
Lyse individual oocytes and measure the incorporated radioactivity using liquid scintillation counting.
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control and determine the IC50 value by non-linear regression.
-
2. Cell-Based Assay: Inhibition of Lactate Efflux in Cancer Cells
This assay assesses the functional consequence of MCT inhibition in a biologically relevant context, such as preventing lactate efflux from glycolytic cancer cells.
-
Objective: To determine the potency of the test compound in a cellular environment.
-
Methodology:
-
Culture a cancer cell line known to express the target MCT isoform (e.g., A549 or MCF-7 cells for MCT1).
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a defined period (e.g., 1-4 hours).
-
Measure the concentration of lactate in the extracellular medium using a commercially available lactate assay kit.
-
Concurrently, assess cell viability using an assay such as MTT or CellTiter-Glo to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the IC50 for lactate efflux inhibition.
-
3. Selectivity Assays
To be a useful chemical probe, a compound must be selective for its intended target.
-
Objective: To assess the selectivity of the test compound against other transporters and relevant off-targets.
-
Methodology:
-
Counter-screening against other MCT isoforms: Perform the biochemical assay described above using oocytes expressing other MCT isoforms.
-
General transporter screening: Screen the compound against a panel of other common transporters (e.g., P-gp, BCRP, OATPs) to identify potential off-target interactions.[14]
-
Kinase profiling: Given that many indole derivatives inhibit kinases, screen the compound against a panel of kinases to ensure target specificity.
-
Visualizing Pathways and Workflows
Signaling Pathway: Role of MCTs in Cancer Cell Metabolism
Caption: Role of MCT1/4 in lactate efflux from glycolytic cancer cells and the point of inhibition.
Experimental Workflow for Chemical Probe Validation
Caption: A stepwise workflow for the validation of a novel MCT inhibitor chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Validating Chemical Probes [efmc.info]
- 7. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The inhibition of monocarboxylate transporter 2 (MCT2) by AR-C155858 is modulated by the associated ancillary protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
Safety Operating Guide
Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1] |
Required Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with a dust filter (such as a type N95) is recommended, especially if dust is generated.[2]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
Operational Protocols
Accidental Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[3]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains or water courses.[1][4]
-
Absorb and Collect:
-
Package for Disposal: Place the absorbed material and contaminated items into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Wash Hands: Wash hands thoroughly with soap and water after handling.[1][3]
Caption: Workflow for handling accidental spills of this compound.
Proper Disposal Procedure
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.
-
Keep the container tightly closed and store it in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
-
Consult Regulations:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Waste generators must adhere to all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.
-
-
Arrange for Pickup:
Caption: Step-by-step process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-Bromo-1H-indole-2-carboxylic acid. Following these procedures is critical for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that poses several hazards.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the prescribed personal protective equipment is mandatory to mitigate these risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Double gloving is recommended.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[2][3][5] | Use in a well-ventilated area or under a chemical fume hood.[2][3] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Protective clothing should cover all exposed skin.[6] |
| Foot Protection | Closed-toe shoes with non-slip soles. | --- |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the chemical.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Personal Protective Equipment: Don the required PPE as detailed in Table 1.
-
Dispensing: As this compound is a powder, care should be taken to avoid generating dust.[1] Avoid breathing in dust or fumes.[1][2][3]
-
After Handling: Wash hands and any exposed skin thoroughly after handling the substance.[1][2][3] Do not eat, drink, or smoke in the handling area.[1][2][3]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] It is recommended to store it at -20°C and protect it from light.[7]
Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
Emergency and First-Aid Procedures
In the event of an exposure, immediate action is critical.
Table 2: Emergency First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing and wash it before reuse.[1][2][3] If skin irritation occurs, get medical advice.[2][3][8] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2][3] |
| Ingestion | Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1][2][3] |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for halogenated organic waste.[9][10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all its chemical contents, including "this compound".[10][11] Do not use abbreviations.[10]
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste, as this increases disposal costs and complexity.[11][12] Also, keep it separate from acidic or alkaline waste streams.[11]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, within secondary containment.[11] Keep the container closed when not in use.[10][11]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3] The primary disposal method for this type of waste is incineration at a regulated facility.[9][13]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. 5-Bromoindole-2-carboxylic acid 98 7254-19-5 [sigmaaldrich.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. goldbio.com [goldbio.com]
- 8. 5-Bromoindole-2-carboxylic Acid 7254-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
